Ido-IN-5
Description
Properties
IUPAC Name |
4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LRBMDJJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129668 | |
| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-79-9 | |
| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Function of Ido-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of Ido-IN-5, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Given the limited specific public data on this compound, this document leverages extensive research on the IDO1 pathway and the broader class of IDO1 inhibitors to contextualize its function and potential applications in drug development, particularly in the field of cancer immunotherapy.
Core Function of this compound: Inhibition of the IDO1 Enzyme
This compound functions as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. IDO1 is a heme-containing enzyme that plays a critical role in the metabolic pathway that catabolizes the essential amino acid L-tryptophan into N-formylkynurenine[2][3][4]. This is the first and rate-limiting step of the kynurenine pathway[3][4]. By inhibiting IDO1, this compound blocks this crucial step, leading to a cascade of downstream effects that are of significant interest in therapeutic applications.
The overexpression of IDO1 is a key mechanism of immune escape in various cancers[2][4]. By depleting tryptophan and accumulating kynurenine and its metabolites, IDO1 creates an immunosuppressive tumor microenvironment[5][6][7]. This environment inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[4][5]. This compound, by blocking IDO1 activity, aims to reverse this immunosuppression and restore the immune system's ability to recognize and attack cancer cells.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of IDO1. This leads to two key biochemical changes in the local microenvironment:
-
Preservation of Tryptophan Levels: Tryptophan is essential for T-cell proliferation and activation[8]. By preventing its degradation, this compound ensures sufficient tryptophan levels to support a robust anti-tumor immune response. Tryptophan depletion otherwise leads to the activation of the GCN2 kinase pathway, which arrests T-cell growth[9][10].
-
Reduction of Kynurenine and its Metabolites: The accumulation of kynurenine and other downstream metabolites has direct immunosuppressive effects[5]. These metabolites can induce T-cell apoptosis and promote the differentiation of immunosuppressive Tregs[5][7]. By lowering the concentration of these metabolites, this compound mitigates their negative impact on the immune system.
The signaling cascade influenced by IDO1 inhibition is complex. By reducing kynurenine levels, inhibitors like this compound prevent the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that contributes to the immunosuppressive phenotype[5][9]. Furthermore, IDO1 activity has been linked to the mTOR pathway, a key regulator of cell growth and proliferation[10]. Tryptophan sufficiency, maintained by IDO1 inhibition, is thought to support mTOR activity, further promoting T-cell function[10].
Signaling Pathway of IDO1 and its Inhibition
The following diagram illustrates the kynurenine pathway and the central role of IDO1, highlighting the point of intervention for inhibitors like this compound.
Quantitative Data
Specific quantitative data for this compound is limited in publicly accessible literature. However, it is classified as an IDO inhibitor with a half-maximal inhibitory concentration (IC50) in the range of 1-10 μM[1]. For a comparative perspective, the potencies of other well-characterized IDO1 inhibitors are presented below.
| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) |
| This compound (NLG-1489) | IDO1 | 1-10 μM[1] | Not publicly available |
| Epacadostat (INCB024360) | IDO1 | ~10 nM | ~75 nM |
| Navoximod (GDC-0919) | IDO1 | ~69 nM | ~260 nM |
| Linrodostat (BMS-986205) | IDO1 | ~21 nM | ~1.2 μM |
Note: IC50 values can vary depending on the specific assay conditions. The data for Epacadostat, Navoximod, and Linrodostat are compiled from various scientific publications and serve as a reference.
Experimental Protocols
The evaluation of an IDO1 inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and biological effect.
1. IDO1 Enzymatic Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of recombinant human IDO1 enzyme.
-
Methodology:
-
Recombinant human IDO1 is incubated with a reaction buffer containing L-tryptophan as the substrate, methylene blue as a redox cofactor, and ascorbic acid.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.
-
The concentration of kynurenine is quantified by measuring its absorbance at 321 nm or by using LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based IDO1 Activity Assay:
-
Objective: To measure the ability of the compound to inhibit IDO1 activity in a cellular context.
-
Methodology:
-
Human cancer cells known to express IDO1 (e.g., HeLa or SK-OV-3) or immune cells like monocyte-derived dendritic cells are cultured.
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours[8].
-
The induced cells are then treated with various concentrations of this compound in the presence of L-tryptophan.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured using LC-MS/MS or by a colorimetric method after derivatization.
-
The cellular IC50 value is determined by analyzing the dose-response curve.
-
3. T-Cell Proliferation Assay:
-
Objective: To assess the functional consequence of IDO1 inhibition on T-cell activity.
-
Methodology:
-
A co-culture system is established with IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells) and human T-cells.
-
T-cells are stimulated to proliferate using anti-CD3/CD28 antibodies or other mitogens.
-
The co-culture is treated with different concentrations of this compound.
-
T-cell proliferation is measured after 3-5 days using methods such as [3H]-thymidine incorporation, CFSE dye dilution measured by flow cytometry, or ATP-based luminescence assays.
-
An increase in T-cell proliferation in the presence of this compound indicates a reversal of IDO1-mediated immunosuppression.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an IDO1 inhibitor.
Drug Development Context
This compound, as an IDO1 inhibitor, falls within a class of immunomodulatory agents that have been extensively investigated for cancer therapy[2][3]. The rationale is to combine these inhibitors with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to achieve a synergistic anti-tumor effect[6]. While early clinical trials of some IDO1 inhibitors showed promise, a pivotal Phase 3 trial of epacadostat in combination with pembrolizumab for advanced melanoma did not meet its primary endpoint, which tempered enthusiasm for this drug class[6].
However, research continues, focusing on identifying the right patient populations, combination strategies, and next-generation inhibitors[6][11]. The function of IDO1 is not limited to its enzymatic activity; it also has non-enzymatic signaling roles that are being explored[5][8]. A deeper understanding of these multifaceted functions will be crucial for the successful clinical development of IDO1 inhibitors like this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. news-medical.net [news-medical.net]
- 8. IDO (D5J4E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New uses of IDO inhibitors: enhance molecular targeted cancer drug therapy | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]
Ido-IN-5 and IDO1 Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has profound implications in immunology, particularly in the context of cancer. By depleting tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 can create a highly immunosuppressive tumor microenvironment. This suppression of the host's anti-tumor immune response, including the inhibition of effector T cell and natural killer (NK) cell function and the promotion of regulatory T cell (Treg) activity, allows cancer cells to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology. This guide provides a technical overview of the IDO1 enzyme, its role in disease, and the inhibitory compound Ido-IN-5.
The Role of IDO1 in Immune Suppression
IDO1 is an intracellular enzyme whose expression is often upregulated in various tumor cells and antigen-presenting cells within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ). The immunosuppressive effects of IDO1 are primarily mediated by two key mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid for T cell proliferation and function, leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase pathway in T cells. This results in cell cycle arrest and anergy (a state of non-responsiveness) in effector T cells.
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites acts on various immune cells. Kynurenine can induce the apoptosis of thymocytes and activated T cells and promotes the differentiation of naïve T cells into immunosuppressive Treg cells. Furthermore, kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can modulate immune cell function and contribute to a tolerogenic environment.
This compound: An IDO1 Inhibitor
This compound is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) enzyme. While detailed preclinical and clinical data on this compound are not extensively published in peer-reviewed literature, it is available commercially as a research chemical.
Biochemical and Physicochemical Properties
| Property | Value | Reference |
| Target | Indoleamine 2,3-Dioxygenase (IDO1) | --INVALID-LINK-- |
| IC50 | 1-10 μM | --INVALID-LINK-- |
| Molecular Formula | C18H21FN2O2 | --INVALID-LINK-- |
| Molecular Weight | 316.37 g/mol | --INVALID-LINK-- |
| CAS Number | 1402837-79-9 | --INVALID-LINK-- |
Other Publicly Documented IDO1 Inhibitors
For comparative purposes, the table below includes data for other well-characterized IDO1 inhibitors that have been evaluated in clinical trials.
| Compound | Target(s) | Mechanism of Action | IC50 (IDO1) | Key Findings |
| Epacadostat (INCB024360) | IDO1 | Tryptophan competitive inhibitor | 12 nM (cell-based) | Showed promise in early trials in combination with checkpoint inhibitors, but failed in a Phase 3 study for melanoma. |
| Navoximod (GDC-0919) | IDO1 | --- | --- | Was evaluated in clinical trials as a monotherapy and in combination with atezolizumab. |
| Indoximod (NLG8189) | IDO pathway | Acts downstream of IDO1, potentially by activating mTORC1. | Weak direct enzymatic inhibitor. | Has been tested in combination with various cancer therapies. |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression.
General Mechanism of IDO1 Inhibition
This diagram depicts how an IDO1 inhibitor like this compound can block the immunosuppressive pathway.
Caption: this compound blocks the IDO1 enzyme, restoring T-cell function and anti-tumor immunity.
Experimental Workflow for Evaluating IDO1 Inhibitors
The following workflow outlines the key steps in the preclinical evaluation of a novel IDO1 inhibitor.
Caption: A typical workflow for the preclinical evaluation of an IDO1 inhibitor.
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant IDO1 enzyme to the wells and pre-incubate with the compound.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at a higher temperature (e.g., 50-65°C) to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at approximately 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or IFN-γ treated peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Human interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compound (e.g., this compound)
-
Reagents for kynurenine detection (as in the enzymatic assay) or an LC-MS/MS system for more sensitive quantification.
-
96-well cell culture plate
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.
-
Add the test compound at various concentrations to the cells.
-
Add L-tryptophan to the cell culture medium.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using either the colorimetric method with DMAB or by LC-MS/MS.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Conclusion
The inhibition of the IDO1 enzyme represents a compelling strategy to counteract a key mechanism of tumor-induced immune evasion. Compounds such as this compound are valuable tools for researchers investigating the therapeutic potential of targeting the tryptophan catabolism pathway. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for the continued exploration and development of novel IDO1 inhibitors for cancer immunotherapy. Further in-depth studies are required to fully elucidate the therapeutic potential of this compound and similar compounds.
The Role of Ido-IN-5 in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the catabolism of the essential amino acid tryptophan. As the first and rate-limiting step in the kynurenine pathway, IDO1-mediated tryptophan degradation plays a pivotal role in creating an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of immunomodulatory metabolites, collectively known as kynurenines. In various pathological conditions, notably cancer, the upregulation of IDO1 is a key mechanism of immune evasion, allowing tumors to escape surveillance and destruction by the host's immune system. Consequently, the development of potent and selective IDO1 inhibitors has emerged as a promising therapeutic strategy in immuno-oncology.
This technical guide provides an in-depth overview of Ido-IN-5, a phosphonamidate ester-containing compound identified as a potent IDO1 inhibitor. We will delve into its mechanism of action within the context of tryptophan metabolism, present available quantitative data on its efficacy, detail relevant experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
This compound and Tryptophan Metabolism
Tryptophan is metabolized through several pathways, with the kynurenine pathway being the most significant, accounting for over 95% of tryptophan degradation. The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or by IDO1 in extrahepatic tissues and various immune cells.
This compound exerts its biological function by directly inhibiting the enzymatic activity of IDO1. By blocking this crucial step, this compound prevents the depletion of tryptophan and the subsequent production of kynurenine and its downstream metabolites. This action effectively reverses the immunosuppressive effects mediated by IDO1, thereby restoring T-cell function and enhancing anti-tumor immunity.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and related compounds from its chemical series. It is important to note that specific data for this compound is limited in the public domain, and some of the presented data pertains to closely related phosphonamidate ester analogs.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Assay Type | Target | IC50 | Ki | Reference |
| This compound | Enzymatic | Recombinant Human IDO1 | 1-10 µM | Not Reported | |
| Phosphonamidate Ester Series (e.g., Compound 16) | Enzymatic | Human IDO1 | 78-121 nM | Not Reported | |
| Phosphonamidate Ester Series (e.g., Compound 16) | Cell-based (HeLa) | Human IDO1 | 10-21 nM | Not Reported |
Table 2: In Vivo Efficacy of a Representative Phosphonamidate Analog (Compound 16)
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma (Metastasis Model) | Compound 16 | 77% inhibition of lung metastasis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. Below are representative protocols for key experiments used in the characterization of compounds like this compound.
IDO1 Enzymatic Assay (Recombinant Human IDO1)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of the test compound (this compound) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding recombinant human IDO1 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the product N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.
-
Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay (HeLa Kynurenine Assay)
Objective: To assess the inhibitory activity of a compound on IDO1 in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-tryptophan
-
Test compound (e.g., this compound) dissolved in DMSO
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and varying concentrations of the test compound (this compound). Include vehicle and positive controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IDO1 signaling and the workflow for inhibitor discovery is essential for a comprehensive understanding.
IDO1 Signaling Pathway in Cancer
Caption: IDO1 signaling pathway in the tumor microenvironment and the inhibitory action of this compound.
Experimental Workflow for IDO1 Inhibitor Discovery and Validation
Caption: A representative experimental workflow for the discovery and development of an IDO1 inhibitor.
Conclusion
This compound represents a promising class of phosphonamidate ester-based IDO1 inhibitors with potent activity in both enzymatic and cellular assays. By targeting the critical role of IDO1 in tryptophan metabolism, this compound has the potential to reverse tumor-mediated immunosuppression and enhance the efficacy of cancer immunotherapies. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on the advancement of IDO1 inhibitors. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound, along with comprehensive in vivo studies, will be crucial in determining its full therapeutic potential.
In-Depth Technical Guide to Ido-IN-5 (NLG-1489): A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with Ido-IN-5 (also known as NLG-1489), a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery.
Core Chemical Properties
This compound is a small molecule inhibitor belonging to the fused imidazole class of compounds. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | NLG-1489 | - |
| Molecular Formula | C₁₈H₂₁FN₂O₂ | [1][2][3][4] |
| Molecular Weight | 316.37 g/mol | [1][2][3][4] |
| CAS Number | 1402837-79-9 | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | - |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
| SMILES | O--INVALID-LINK--CC[C@]1([H])--INVALID-LINK--C[C@H]2N3C(C4=C2C(F)=CC=C4)=CN=C3 | [1][2][4] |
Mechanism of Action: IDO1 Inhibition
This compound functions as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical immune checkpoint protein that is often overexpressed in the tumor microenvironment.
Signaling Pathway of IDO1-Mediated Immunosuppression:
By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This leads to two key anti-tumor effects:
-
Restoration of Tryptophan Levels: Tryptophan is an essential amino acid for T-cell proliferation and activation. By preventing its depletion, this compound supports a robust anti-tumor immune response.
-
Reduction of Kynurenine Levels: Kynurenine and its downstream metabolites are immunosuppressive. They promote the differentiation and activity of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells. Reducing kynurenine levels helps to alleviate this immunosuppressive environment.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the evaluation of IDO1 inhibitors like this compound.
In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant human IDO1 enzyme. The assay measures the production of kynurenine from tryptophan.
Experimental Workflow:
References
Ido-IN-5 as an immunomodulatory agent
An In-depth Technical Guide to IDO-IN-5 as an Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for a specific agent designated "this compound." This guide will therefore focus on the core target, Indoleamine 2,3-dioxygenase 1 (IDO1), and will use publicly available data from well-characterized IDO1 inhibitors such as Epacadostat and Indoximod as representative examples to illustrate the principles of IDO1 inhibition as an immunomodulatory strategy.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive milieu that inhibits the function of effector T cells and promotes the activity of regulatory T cells (Tregs). Inhibition of IDO1 is a promising therapeutic strategy to reverse this immune tolerance and enhance anti-tumor immunity. This document provides a comprehensive technical overview of the mechanisms, experimental evaluation, and therapeutic potential of IDO1 inhibitors, using illustrative data from leading clinical and preclinical candidates.
The Core Mechanism of IDO1-Mediated Immunomodulation
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its expression is often upregulated in tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2] The immunomodulatory effects of IDO1 are primarily mediated through two interconnected mechanisms:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 in the local microenvironment leads to a state of amino acid starvation for immune cells, particularly T cells, which are highly sensitive to tryptophan levels.[3] This deprivation activates the General Control Nonderepressible 2 (GCN2) kinase, a stress-response kinase that senses uncharged tRNA.[2] Activation of GCN2 leads to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), which in turn inhibits protein synthesis and induces cell cycle arrest and anergy in effector T cells.[4] Furthermore, tryptophan scarcity can suppress the activity of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[2]
-
Kynurenine Production and Signaling: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites are not merely byproducts but act as signaling molecules. Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve CD4+ T cells into immunosuppressive Foxp3+ regulatory T cells (Tregs).[5] This process contributes to an overall shift in the immune landscape towards tolerance.
Quantitative Data on IDO1 Inhibitors
The following tables summarize representative preclinical and clinical data for well-characterized IDO1 inhibitors.
Table 1: Preclinical In Vitro Potency of IDO1 Inhibitors
| Compound | Assay Type | IC50 | Cell Line | Reference |
| Epacadostat | Enzyme Activity | 71.8 nM | Recombinant human IDO1 | [6] |
| Epacadostat | Cell-based Kynurenine Production | 10 nM | IFN-γ stimulated HeLa cells | [6] |
| Epacadostat | Jurkat T-cell Activation Rescue | ~18 nM | SKOV-3/Jurkat co-culture | [3] |
| BMS-986205 | Jurkat T-cell Activation Rescue | ~8 nM | SKOV-3/Jurkat co-culture | [3] |
| Indoximod | mTORC1 Reactivation | ~70 nM | T-cells | [7] |
Table 2: Clinical Pharmacodynamic and Efficacy Data for IDO1 Inhibitors
| Compound | Clinical Trial | Indication | Key Quantitative Findings | Reference |
| Epacadostat | ECHO-202 (Phase I/II) | Multiple Tumor Types (with Pembrolizumab) | Overall Response Rate (ORR): 40.3% | [8] |
| Epacadostat | ECHO-301 (Phase III) | Advanced Melanoma (with Pembrolizumab) | No significant improvement in Progression-Free Survival (PFS) or Overall Survival (OS) compared to Pembrolizumab alone. | [9] |
| Indoximod | Phase II | Metastatic Pancreatic Cancer (with Gemcitabine/Nab-paclitaxel) | ORR: 46.2% | [8] |
| BMS-986205 | Phase I/II | Advanced Cancers (with Nivolumab) | >60% mean reduction in serum kynurenine at 100 and 200 mg doses. | [6] |
Experimental Protocols
IDO1 Enzyme Activity Assay
This protocol is adapted from commercially available kits and published literature.[10]
Objective: To measure the enzymatic activity of IDO1 in cell lysates or with purified enzyme and to determine the IC50 of inhibitory compounds.
Materials:
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Recombinant human IDO1 or cell lysate from IFN-γ-stimulated cells
-
L-Tryptophan (substrate)
-
Ascorbic acid and Methylene blue (cofactors for in vitro assay)
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
Fluorogenic developer that reacts with N-formylkynurenine (NFK)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from IFN-γ-treated cells (e.g., HeLa or SKOV-3) by homogenization in IDO1 Assay Buffer, followed by centrifugation to clear the lysate.
-
Reaction Setup: In a 96-well plate, add the cell lysate or purified enzyme. For inhibitor studies, add varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: Add a reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Hydrolysis: Stop the reaction by adding TCA. Incubate at 50°C for 30 minutes to hydrolyze the NFK product to kynurenine.[11]
-
Detection: Add a fluorogenic developer that specifically reacts with NFK to produce a fluorescent signal.
-
Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 402/488 nm).
-
Data Analysis: Calculate the rate of NFK production. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[3]
T-cell Proliferation Assay (Co-culture System)
This protocol is based on published methods for assessing the rescue of T-cell function by IDO1 inhibitors.[3][12]
Objective: To determine the ability of an IDO1 inhibitor to reverse the suppression of T-cell proliferation mediated by IDO1-expressing cells.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ-stimulated SKOV-3 ovarian cancer cells)
-
Human T-cells (e.g., Jurkat T-cell line or primary human PBMCs)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA))
-
RPMI 1640 medium with 10% FBS
-
IDO1 inhibitor (e.g., this compound)
-
Cell proliferation reagent (e.g., CFSE or MTT)
-
96-well culture plate
Procedure:
-
IDO1 Induction: Plate IDO1-expressing cells (e.g., SKOV-3) and stimulate with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[3]
-
Co-culture Setup: Add T-cells (e.g., Jurkat cells) to the wells containing the IDO1-expressing cells.
-
Treatment and Stimulation: Add varying concentrations of the IDO1 inhibitor. Stimulate T-cell proliferation with anti-CD3/CD28 antibodies or PHA/PMA.
-
Incubation: Co-culture the cells for 48-72 hours.
-
Proliferation Measurement:
-
CFSE: If using CFSE-labeled T-cells, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
MTT: If using an MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Read the absorbance on a microplate reader.
-
-
Data Analysis: Quantify T-cell proliferation in the presence and absence of the IDO1 inhibitor. Plot the percentage of proliferation rescue against the inhibitor concentration to determine the EC50.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway leading to immune suppression.
Experimental Workflow for IDO1 Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating an IDO1 inhibitor.
Conclusion
Inhibitors of the IDO1 pathway represent a rational and promising approach to cancer immunotherapy. By targeting the metabolic regulation of the immune system within the tumor microenvironment, these agents have the potential to restore effector T-cell function and overcome immune tolerance. While the clinical development of IDO1 inhibitors has faced challenges, a deeper understanding of the complex biology, optimal dosing, and appropriate patient selection will be crucial for realizing their therapeutic potential. The experimental frameworks and data presented in this guide provide a foundation for the continued investigation and development of novel IDO1 inhibitors like this compound.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Target Profile of Ido-IN-5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the target specificity and selectivity of Ido-IN-5, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is compiled from publicly available patent literature, the primary source of data for this compound.
Core Target and Potency
This compound, also identified as NLG-1489 and compound 1489 in patent literature, is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO). The primary target of this compound is IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.
Quantitative Analysis of Target Inhibition
The inhibitory activity of this compound against human IDO1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.
| Compound | Target | IC50 (µM) | Source |
| This compound (NLG-1489) | Human IDO1 | 1-10 | Patent WO2012142237A1 |
Note: The provided IC50 value is a range as specified in the source patent. Specific point values from dose-response curves are not publicly available.
Selectivity Profile
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes. For IDO1 inhibitors, selectivity is most relevant against the paralog enzyme IDO2 and the functionally similar enzyme Tryptophan 2,3-dioxygenase (TDO).
At present, public documentation for this compound does not provide quantitative data on its inhibitory activity against IDO2 and TDO. Therefore, a definitive selectivity profile cannot be established. Further investigation is required to characterize the selectivity of this compound.
Off-Target Screening
Comprehensive off-target screening, for instance, against a panel of kinases or other enzyme classes, is a standard procedure in drug development to assess the broader specificity of a compound and predict potential side effects. There is no publicly available information regarding broad off-target screening for this compound.
Experimental Protocols
The following is a detailed description of the methodology used to determine the in vitro inhibitory activity of this compound against human IDO1, as inferred from standard biochemical assay procedures for IDO1 inhibitors.
In Vitro Human IDO1 Enzymatic Assay
This assay quantifies the potency of a test compound in inhibiting the enzymatic activity of recombinant human IDO1.
Materials:
-
Enzyme: Recombinant human IDO1
-
Substrate: L-Tryptophan
-
Cofactor: Methylene blue
-
Reducing Agent: Ascorbic acid
-
Detection Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Test Compound: this compound
-
Assay Buffer: Potassium phosphate buffer (pH 6.5)
-
Plate Format: 96-well microplate
Procedure:
-
A solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
The IDO1 enzyme is pre-incubated with the test compound dilutions in the assay buffer in the wells of a 96-well plate for a defined period at room temperature.
-
The enzymatic reaction is initiated by adding a solution containing L-tryptophan, ascorbic acid, and methylene blue to each well.
-
The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stopping reagent, typically trichloroacetic acid (TCA).
-
The mixture is further incubated to allow for the conversion of N-formylkynurenine (the product of the IDO1 reaction) to kynurenine.
-
Ehrlich's reagent is added to each well. This reagent reacts with kynurenine to produce a yellow-colored complex.
-
The absorbance of the colored product is measured using a plate reader at a specific wavelength (e.g., 480 nm).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant biological pathway and experimental processes.
Caption: IDO1 pathway and this compound inhibition.
Caption: Workflow for IC50 determination.
Caption: this compound target selectivity concept.
Understanding the Structure-Activity Relationship of Ido-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[1][2] The development of small molecule inhibitors targeting IDO1 is a key strategy in cancer immunotherapy. This technical guide provides an in-depth look at the structure-activity relationship (SAR) of IDO1 inhibitors, with a specific focus on the potent and selective inhibitor, Ido-IN-5 (also known as LY-3381916).
This compound (LY-3381916): A Case Study of a Potent Apo-IDO1 Inhibitor
This compound is a brain-penetrant and highly selective inhibitor of IDO1.[3] Unlike many other IDO1 inhibitors that target the active, heme-bound form of the enzyme (holo-IDO1), this compound exhibits a novel mechanism of action by binding to the inactive, heme-free form (apo-IDO1). This binding prevents the incorporation of the heme cofactor, which is essential for enzyme activity.[4]
Quantitative Data for this compound
Publicly available data on the structure-activity relationship of a series of analogs of this compound is limited. However, the key potency and selectivity data for the compound itself are summarized below.
| Compound | Chemical Structure | Target | IC50 (nM) | Selectivity vs. TDO2 |
| This compound (LY-3381916) | N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]-4-fluorobenzamide | IDO1 | 7 | >2857-fold (>20 µM) |
Table 1: In vitro potency and selectivity of this compound (LY-3381916).[3]
Representative Structure-Activity Relationship (SAR) of IDO1 Inhibitors: The Indomethacin Analogs
To illustrate the principles of SAR in the development of IDO1 inhibitors, a series of indomethacin derivatives is presented below. This series highlights how modifications to a core scaffold can significantly impact inhibitory activity.
| Compound | R1 | R2 | R3 | IDO1 Inhibition IC50 (µM) |
| 1 | Cl | H | CH2COOH | 12.3 |
| 2 | OCH3 | H | CH2COOH | 14.5 |
| 3 | Cl | H | H | >100 |
| 4 | Cl | H | CH3 | 43.2 |
| 5 | Cl | CH3 | CH2COOH | 8.9 |
| 6 | Cl | H | (CH2)2COOH | 7.5 |
| 7 | Cl | H | CH(CH3)COOH | 6.8 |
Table 2: Structure-activity relationship of indomethacin derivatives as IDO1 inhibitors. Data sourced from a study on indomethacin derivatives as IDO1 inhibitors.[5]
The SAR from this series indicates that:
-
The carboxylic acid moiety at the R3 position is crucial for activity, as its removal (compound 3 ) or replacement with a methyl group (compound 4 ) leads to a significant loss of potency.[5]
-
Elongating the acidic side chain or introducing a methyl group on the alpha-carbon of the acetic acid moiety (compounds 6 and 7 ) enhances inhibitory activity.[5]
-
Substitution at the R2 position with a methyl group (compound 5 ) also improves potency.[5]
Experimental Protocols
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the production of kynurenine, the downstream product of IDO1 activity, in cultured cells.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
Recombinant human interferon-gamma (IFN-γ)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa or SKOV-3 cells in 96-well plates at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[6][7]
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.[6][7]
-
Add serial dilutions of the test compounds to the cells and incubate for a defined period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
To precipitate proteins, add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[6]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.[6]
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the concentration of kynurenine by comparing the absorbance to a standard curve of known kynurenine concentrations.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Recombinant IDO1 Enzyme Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: ascorbic acid, methylene blue, catalase
-
Test compounds
-
TCA
-
HPLC system with a C18 column and UV detector
Protocol:
-
Prepare a reaction mixture containing the assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[6]
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding recombinant IDO1 and L-tryptophan (e.g., 200 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of kynurenine produced. The separation is typically achieved on a C18 column with a mobile phase of acetonitrile and water containing a modifying agent like formic acid, and detection is performed at 365 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for IDO1 Inhibitor Screening
Caption: Workflow for cell-based screening of IDO1 inhibitors.
Logical Relationship of Apo-IDO1 Inhibition
Caption: Logical diagram of apo-IDO1 inhibition by this compound.
References
- 1. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IDO1 Inhibition on the Tumor Microenvironment: A Technical Guide to Ido-IN-5 and the Broader Therapeutic Landscape
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While this technical guide is centered on the topic of "Ido-IN-5," publicly available preclinical and in-vivo data for this specific compound is limited. Therefore, to provide a comprehensive and data-rich overview of the effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition on the tumor microenvironment, this document will use the well-characterized and clinically evaluated IDO1 inhibitor, Epacadostat (INCB024360) , as a primary exemplar. The principles, mechanisms, and experimental methodologies discussed are broadly applicable to the class of IDO1 inhibitors, including this compound.
Executive Summary
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and the efficacy of immunotherapies. A key mechanism of immune evasion employed by tumors is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic activity has profound immunosuppressive effects within the TME. The development of small molecule inhibitors targeting IDO1, such as this compound and Epacadostat, represents a promising strategy to reverse this immune suppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of IDO1 inhibitors, their effects on the key cellular and molecular components of the TME, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
The Role of IDO1 in the Tumor Microenvironment
IDO1 is expressed by a variety of cells within the TME, including tumor cells, dendritic cells (DCs), macrophages, and myeloid-derived suppressor cells (MDSCs).[1] Its expression is often induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), creating a feedback loop that dampens anti-tumor immune responses.[2] The immunosuppressive effects of IDO1 are primarily mediated by two mechanisms:
-
Tryptophan Depletion: The enzymatic activity of IDO1 leads to the depletion of L-tryptophan in the local TME. Tryptophan is essential for the proliferation and function of effector T cells (Teffs). Tryptophan starvation induces a state of anergy (unresponsiveness) and apoptosis in Teffs, thereby blunting the cytotoxic T-lymphocyte (CTL) response against the tumor.[3]
-
Accumulation of Kynurenine Metabolites: The catabolism of tryptophan by IDO1 produces a series of immunomodulatory metabolites, collectively known as kynurenines. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor expressed on various immune cells.[4] Activation of AHR signaling promotes the differentiation and function of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[5] Kynurenine and its downstream metabolites can also directly induce apoptosis in Teffs and natural killer (NK) cells.
The net effect of IDO1 activity is the creation of a highly immunosuppressive TME characterized by reduced Teff and NK cell function and an increased presence of Tregs and MDSCs, ultimately allowing the tumor to evade immune surveillance.[6]
Mechanism of Action of this compound and Other IDO1 Inhibitors
Small molecule inhibitors of IDO1 have been developed to counteract its immunosuppressive functions. These inhibitors can be broadly classified based on their mechanism of interaction with the enzyme.
This compound (also known as NLG-1489) is an inhibitor of IDO1 with a reported IC50 of 1-10 μM.[7][8] Recent research suggests that this compound functions as an apo-IDO1 inhibitor .[9] This means it binds to the IDO1 enzyme in its heme-free (apo) state, preventing the incorporation of the heme cofactor, which is essential for its catalytic activity. Interestingly, some apo-IDO1 inhibitors, including this compound, have been observed to increase the total protein levels of IDO1 in cells, a phenomenon that is still under investigation but may be related to the stabilization of the apo-enzyme.[9][10]
Epacadostat (INCB024360) , in contrast, is a potent and selective competitive inhibitor of the holo-enzyme (heme-bound IDO1).[4] It directly competes with the natural substrate, tryptophan, for binding to the active site of the enzyme.[6]
By inhibiting the enzymatic activity of IDO1, these compounds are designed to:
-
Restore local tryptophan levels, thereby rescuing Teff and NK cells from starvation-induced anergy and apoptosis.
-
Reduce the production of immunosuppressive kynurenine metabolites, leading to a decrease in Treg differentiation and function.
This shift in the metabolic landscape of the TME is intended to "reawaken" the anti-tumor immune response.
Effects of IDO1 Inhibition on the Tumor Microenvironment: Preclinical Evidence
The therapeutic potential of IDO1 inhibitors has been extensively evaluated in preclinical models. These studies have demonstrated that inhibition of IDO1 can lead to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-permissive state.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the representative IDO1 inhibitor, Epacadostat.
| In Vitro Activity of Epacadostat | |
| Parameter | Value |
| Human IDO1 IC50 (cellular assay) | ~10 nM |
| Selectivity vs. IDO2 | >100-fold |
| Selectivity vs. TDO | >100-fold |
| Effect on T and NK cell growth in co-culture | Promotion |
| Effect on conversion of naïve T cells to Tregs | Reduction |
| Effect on CD86high Dendritic Cells | Increased number |
| Reference(s) | [6][11] |
| In Vivo Anti-Tumor Activity of Epacadostat (B16.SIY Melanoma Model) | |
| Treatment Group | Tumor Control |
| Epacadostat alone | Minimal effect |
| Anti-CTLA-4 mAb alone | Moderate effect |
| Anti-PD-L1 mAb alone | Moderate effect |
| Epacadostat + Anti-CTLA-4 mAb | Markedly improved tumor control, many complete rejections |
| Epacadostat + Anti-PD-L1 mAb | Markedly improved tumor control, many complete rejections |
| Reference(s) | [11] |
| Effects of Navoximod (another IDO1 inhibitor) on the Tumor Microenvironment (MOC-1 Tumor Model) | | | Treatment Group | Metric | Result | | Control | Tumor Volume (relative to start) | Increased | | Navoximod NP | Tumor Volume (relative to start) | Decreased vs. Control | | aPD-1 | Tumor Volume (relative to start) | Decreased vs. Control | | Navoximod NP + aPD-1 | Tumor Volume (relative to start) | Significantly decreased vs. all other groups | | Control | Tumor Infiltrating T-cells (per mass) | Baseline | | Navoximod NP | Tumor Infiltrating T-cells (per mass) | Increased vs. Control | | Control | Cytotoxic T-cells (% of CD3+) | Baseline | | Navoximod NP | Cytotoxic T-cells (% of CD3+) | Increased vs. Control | | Reference(s) | |
These data highlight that while IDO1 inhibitors may have limited efficacy as monotherapies in established tumors, they demonstrate significant synergistic anti-tumor activity when combined with other immunotherapies, such as checkpoint inhibitors.[4] This is attributed to the complementary mechanisms of releasing the brakes on the anti-tumor immune response.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in the TME
The following diagram illustrates the central role of the IDO1 pathway in mediating immune suppression within the tumor microenvironment.
References
- 1. dovepress.com [dovepress.com]
- 2. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Published research on Ido-IN-5
An In-depth Technical Guide to Indoleamine 2,3-dioxygenase (IDO) Inhibitors
Introduction
Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. This enzymatic activity plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host's immune system. IDO is expressed by various tumor cells and antigen-presenting cells, and its activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. These events inhibit the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Consequently, inhibiting IDO has emerged as a promising strategy in cancer immunotherapy. This guide provides a technical overview of the research and development of IDO inhibitors, with a focus on key preclinical and clinical findings.
Mechanism of Action
IDO1, the primary isoform of IDO, catalyzes the first and rate-limiting step in tryptophan degradation. By inhibiting IDO1, small molecule inhibitors aim to restore a functional anti-tumor immune response through two primary mechanisms:
-
Reversal of Tryptophan Depletion: Tryptophan is essential for T cell proliferation and activation. IDO-mediated depletion of tryptophan in the tumor microenvironment leads to the arrest of effector T cells. IDO inhibitors prevent this depletion, thereby supporting the function of anti-tumor T cells.
-
Reduction of Immunosuppressive Kynurenine Metabolites: The accumulation of kynurenine and its downstream metabolites contributes to the suppression of immune cells and the induction of Tregs. IDO inhibitors block the production of these metabolites, alleviating their immunosuppressive effects.
The overarching goal of IDO inhibition is to restore the normal immune surveillance and attack of cancer cells, often in combination with other immunotherapies like checkpoint inhibitors.
Preclinical Research and Key Findings
Extensive preclinical studies have validated IDO1 as a therapeutic target in oncology. These studies have demonstrated that pharmacological inhibition of IDO1 can lead to the reactivation of anti-cancer immune responses. While IDO inhibitors have shown limited efficacy as single agents in established tumors, their combination with other immunotherapies, such as PD-1 or CTLA-4 checkpoint blockers, has demonstrated synergistic effects in controlling tumor growth and improving survival in animal models.
Signaling Pathway of IDO-mediated Immunosuppression
The following diagram illustrates the signaling pathway through which IDO contributes to an immunosuppressive tumor microenvironment.
Caption: IDO-mediated immunosuppression pathway.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data for prominent IDO1 inhibitors from preclinical studies.
| Inhibitor | Target | IC50 (in vitro) | Selectivity vs. IDO2/TDO2 | Key Preclinical Finding | Reference |
| Epacadostat | IDO1 | 12 nmol/L (cell-based) | >100-fold | Promoted growth of effector T cells and NK cells. | |
| Indoximod (D-1MT) | Does not directly inhibit IDO1 enzyme | N/A | N/A | Acts downstream of IDO1 to stimulate mTORC1. | |
| Navoximod | IDO1 | - | - | Well-tolerated in combination with atezolizumab. |
Experimental Protocols
In Vitro IDO1 Inhibition Assay
A common method to assess the potency of IDO1 inhibitors is a cell-based assay using human monocyte-derived dendritic cells (DCs) or tumor cell lines that express IDO1.
-
Cell Culture: Human DCs or a relevant tumor cell line (e.g., HeLa) are cultured in appropriate media.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
-
Inhibitor Treatment: The induced cells are then treated with various concentrations of the test inhibitor.
-
Tryptophan Catabolism Measurement: The activity of IDO1 is assessed by measuring the concentration of kynurenine in the cell culture supernatant, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Tumor Models
The anti-tumor efficacy of IDO inhibitors, alone or in combination, is frequently evaluated in syngeneic mouse tumor models.
-
Tumor Implantation: A specific number of tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice.
-
Treatment Administration: Once tumors are established, mice are treated with the IDO inhibitor (e.g., via oral gavage), a combination therapy (e.g., with an anti-PD-1 antibody), or vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry.
-
Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for an in vivo study evaluating an IDO inhibitor.
Methodological & Application
Application Notes: In Vitro Use of the IDO1 Inhibitor Ido-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By catalyzing the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, IDO1 plays a pivotal role in creating an immunosuppressive tumor microenvironment.[1][2][3] Elevated IDO1 expression in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[2][3] This metabolic shift impairs the function of effector T cells, promotes the generation of regulatory T cells (Tregs), and ultimately allows cancer cells to evade the host immune system.[1][4][5]
Ido-IN-5 is a small molecule inhibitor designed to target the enzymatic activity of IDO1. By blocking the catabolism of tryptophan, this compound aims to restore local tryptophan levels, reverse T cell anergy, and enhance anti-tumor immunity. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to characterize its inhibitory activity and functional effects.
Mechanism of Action: The IDO1 Pathway
IDO1 is an intracellular, heme-containing enzyme.[1][6] Its expression is often induced by pro-inflammatory signals such as interferon-gamma (IFNγ) within the tumor microenvironment.[2] The depletion of tryptophan via IDO1 activates stress-response pathways in T cells, leading to cell cycle arrest and anergy.[7] Simultaneously, the production of kynurenine and its derivatives can induce effector T cell apoptosis and support the differentiation and function of immunosuppressive Tregs.[4] Inhibition of IDO1 is a key therapeutic strategy, particularly in combination with other immunotherapies like checkpoint inhibitors, to overcome tumor-induced immune tolerance.[1][8][9]
Data Presentation: Typical Assay Parameters
The following table summarizes common concentration ranges and conditions for in vitro IDO1 inhibition assays based on published literature for various IDO1 inhibitors. These should be used as a starting point for optimization with this compound.
| Parameter | Cell Line Example | Value/Range | Purpose | Reference |
| Cell Seeding Density | SK-OV-3 (Ovarian Cancer) | 3 x 10⁴ cells/well (96-well plate) | Ensure optimal cell health and IDO1 expression. | [1] |
| IDO1 Inducing Agent | IFNγ | 50 - 100 ng/mL | Upregulate IDO1 expression in target cells. | [1] |
| Induction Time | N/A | 24 - 48 hours | Allow sufficient time for IDO1 protein expression. | [10] |
| This compound Concentration | N/A | 1 nM - 10 µM (or higher) | Determine the dose-response curve and IC₅₀ value. | [8][11] |
| Inhibitor Incubation Time | N/A | 24 - 72 hours | Measure the effect on kynurenine production over time. | [1][12] |
| Tryptophan Concentration | In Assay Media | 50 µg/mL (~245 µM) | Provide sufficient substrate for the IDO1 enzyme. | [1] |
Experimental Protocols
Note: Always consult the manufacturer's Certificate of Analysis for this compound for specific information regarding solubility and stability.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound, like many small molecule inhibitors, is typically soluble in dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol measures the enzymatic activity of IDO1 by quantifying the amount of its product, kynurenine, secreted into the cell culture medium.
Methodology:
-
Cell Plating: Seed an appropriate cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells) into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells per well. Allow cells to attach overnight at 37°C and 5% CO₂.[1]
-
IDO1 Induction: The next day, remove the medium and add fresh medium containing IFNγ at a final concentration of 100 ng/mL to all wells except the negative controls. Incubate for 24 hours.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay medium (e.g., McCoy's 5a with 10% FBS and 50 µg/mL L-tryptophan).[1] Remove the IFNγ-containing medium from the cells and replace it with 200 µL of the medium containing the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Kynurenine Detection:
-
Carefully collect 150 µL of the cell culture supernatant from each well.
-
Colorimetric Method:
-
Add 30% trichloroacetic acid (TCA) to the supernatant to precipitate proteins, which hydrolyzes N-formylkynurenine to kynurenine.[13]
-
Centrifuge to pellet the precipitate.
-
Transfer the clarified supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[10]
-
Incubate until a yellow color develops.
-
Read the absorbance at 490 nm.[10]
-
-
LC-MS/MS Method (Recommended for high sensitivity): For precise quantification, kynurenine and tryptophan levels can be measured using liquid chromatography-tandem mass spectrometry.[14][15][16]
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC₅₀ value of this compound.
Protocol 3: Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed decrease in kynurenine is due to IDO1 inhibition or simply compound-induced cytotoxicity. This assay should be run in parallel with the inhibition assay, using an identical plate setup.
Methodology (Example using MTT Assay):
-
After the inhibitor incubation period (step 4 in Protocol 2), remove the supernatant for kynurenine analysis.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells. A significant drop in viability at a given concentration indicates cytotoxicity.[17][18]
Protocol 4: Functional T-Cell Co-culture Assay
This assay evaluates the ability of this compound to rescue T cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay for intracellular IDO activity [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.tudelft.nl [repository.tudelft.nl]
- 16. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jsaae.or.jp [jsaae.or.jp]
- 18. IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Ido-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion. By catalyzing the first and rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine, IDO1 depletes the local tumor microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function.[1][2] The accumulation of kynurenine metabolites further suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] This creates an immunosuppressive milieu that allows tumors to escape immune surveillance.
Ido-IN-5 (also known as NLG-1489) is an inhibitor of the IDO1 enzyme, with a reported in vitro IC50 of 1-10 μM.[3][4] By blocking the enzymatic activity of IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan availability and reducing immunosuppressive kynurenine levels. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy and pharmacodynamics of this compound in preclinical cancer models. The protocols outlined below are based on established methodologies for the in vivo characterization of IDO1 inhibitors.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
- 1. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Ido-IN-5 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ido-IN-5, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cancer cell line research. The following protocols and data are intended to facilitate the investigation of this compound's effects on cancer cell biology and the tumor microenvironment.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, IDO1 is frequently overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[2] this compound is a small molecule inhibitor of IDO1, designed to block this immunosuppressive pathway and restore anti-tumor immunity. These protocols detail methods to assess the efficacy and mechanism of action of this compound in vitro.
Quantitative Data Summary
The inhibitory activity of this compound against the IDO1 enzyme is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Compound | Target | IC50 (µM) | Source |
| This compound | Recombinant Human IDO1 | 1 - 10 | [3][4] |
Note: The provided IC50 value is for the recombinant human IDO1 enzyme. Cell-based IC50 values may vary depending on the cancer cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT/XTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
Kynurenine Measurement Assay
This assay measures the activity of the IDO1 enzyme in cancer cells by quantifying the production of its downstream metabolite, kynurenine.
Materials:
-
Cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa) or engineered to overexpress IDO1.
-
Complete cell culture medium
-
Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression.
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the cell viability assay protocol.
-
After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in the IFN-γ containing medium.
-
Remove the medium and treat the cells with the this compound dilutions.
-
Incubate for 24-48 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of 30% TCA to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Read the absorbance at 490 nm.
-
Prepare a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine in the samples.
Western Blot Analysis for IDO1 and Downstream Signaling Proteins
This protocol is used to assess the expression levels of IDO1 and other relevant proteins in the signaling pathway.
Materials:
-
Cancer cell line
-
This compound
-
IFN-γ
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDO1, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with IFN-γ and/or this compound as required for your experiment.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Signaling Pathway of IDO1 Inhibition
Caption: Signaling pathway of IDO1 and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Combining Ido-IN-5 with Immunotherapy in Preclinical Models
References
- 1. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. Frontiers | Pathogenetic Interplay Between IL-6 and Tryptophan Metabolism in an Experimental Model of Obesity [frontiersin.org]
- 7. Mouse IFN-γ(Interferon Gamma) ELISA Kit - Elabscience® [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring IDO1 Activity After Ido-IN-5 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity leads to local tryptophan depletion and the accumulation of kynurenine and its downstream metabolites.[1][3] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment has been identified as a key mechanism of immune evasion.[3][4][5] By creating an immunosuppressive environment, IDO1 allows tumor cells to escape destruction by the immune system.[4][5] Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising strategy in cancer immunotherapy.[4][6]
Ido-IN-5 is a small molecule inhibitor of IDO1 with a reported half-maximal inhibitory concentration (IC50) in the range of 1-10 μM.[7] This application note provides detailed protocols for measuring the activity of IDO1 in both biochemical and cellular assays following treatment with this compound. The provided methodologies will enable researchers to accurately assess the potency and efficacy of this and other similar IDO1 inhibitors.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for assessing IDO1 inhibition.
References
- 1. abcam.com [abcam.com]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internet of things - Wikipedia [en.wikipedia.org]
- 4. IDO | CymitQuimica [cymitquimica.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for IDO1 Inhibition in Neuroinflammation Research using 1-Methyl-DL-tryptophan (1-MT)
Disclaimer: Initial searches for "Ido-IN-5" did not yield any specific scientific data. The following application notes and protocols are provided for 1-Methyl-DL-tryptophan (1-MT) , a well-characterized and commonly used inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), as a representative compound for studying the role of IDO1 in neuroinflammation.
Introduction
Neuroinflammation is a key contributor to the pathogenesis of various neurological disorders. Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1] Its expression is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and it is implicated in the modulation of immune responses in the central nervous system.[2][3] Inhibition of IDO1 presents a promising therapeutic strategy to mitigate neuroinflammation. 1-Methyl-DL-tryptophan (1-MT) is a competitive inhibitor of IDO1 and is frequently used in preclinical research to investigate the functional role of the IDO1 pathway.[4][5]
These application notes provide an overview of the use of 1-MT in neuroinflammation research, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. In neuroinflammatory conditions, activated microglia and other immune cells upregulate IDO1.[6] This leads to two key consequences:
-
Tryptophan Depletion: Depletion of the essential amino acid tryptophan can suppress T-cell proliferation and function.[7]
-
Kynurenine Metabolite Production: The accumulation of downstream metabolites of the kynurenine pathway, such as quinolinic acid, can be neurotoxic.[4]
1-MT acts as a competitive inhibitor of IDO1, blocking the conversion of tryptophan and thereby preventing both tryptophan depletion and the production of neuroactive kynurenine metabolites. This inhibition can lead to a reduction in neuroinflammation and its detrimental effects.
Data Presentation
The following tables summarize representative quantitative data on the effects of 1-MT in preclinical models of neuroinflammation.
Table 1: Effect of 1-MT on Pro-inflammatory Cytokine mRNA Expression in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | TNF-α (relative expression) | IL-6 (relative expression) | IL-1β (relative expression) |
| Vehicle + Saline | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| Vehicle + LPS | 4.52 ± 0.45 | 5.21 ± 0.51 | 3.89 ± 0.38*** |
| 1-MT + LPS | 2.15 ± 0.22 | 2.58 ± 0.26 | 1.98 ± 0.20* |
*Data are presented as mean ± SEM. ***p < 0.001 vs. Vehicle + Saline; p < 0.05 vs. Vehicle + LPS. Data is representative of expected outcomes based on published literature.[1][8]
Table 2: Effect of 1-MT on Kynurenine/Tryptophan Ratio in the Brain of LPS-Treated Mice
| Treatment Group | Kynurenine/Tryptophan Ratio (nmol/µmol) |
| Vehicle + Saline | 15.2 ± 1.8 |
| Vehicle + LPS | 48.5 ± 5.1*** |
| 1-MT + LPS | 22.8 ± 2.5* |
*Data are presented as mean ± SEM. ***p < 0.001 vs. Vehicle + Saline; p < 0.05 vs. Vehicle + LPS. Data is representative of expected outcomes based on published literature.[5]
Mandatory Visualization
Caption: IDO1 signaling pathway in neuroinflammation.
Caption: Experimental workflow for testing IDO1 inhibitors.
Experimental Protocols
Protocol 1: In Vivo Model of LPS-Induced Neuroinflammation
This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS) and treatment with 1-MT.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
1-Methyl-DL-tryptophan (1-MT)
-
Sterile saline (0.9% NaCl)
-
Vehicle for 1-MT (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
1-MT Administration: Prepare a suspension of 1-MT in the chosen vehicle. Administer 1-MT (e.g., 200 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection once daily for a predetermined number of days before LPS challenge.
-
LPS Challenge: On the day of the challenge, administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups.
-
Behavioral Assessment: Conduct behavioral tests (e.g., open field test, elevated plus maze) at desired time points after LPS injection to assess sickness behavior and anxiety-like behaviors.
-
Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), euthanize mice and collect brain tissue.
-
Sample Processing: For gene expression analysis, dissect the hippocampus or cortex, snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, perfuse animals with 4% paraformaldehyde and process the brains for sectioning. For biochemical analysis, homogenize brain tissue for ELISA or HPLC analysis.
Protocol 2: Primary Microglia Culture and In Vitro Inflammation Model
This protocol details the isolation and culture of primary microglia and their use in an in vitro neuroinflammation model.
Materials:
-
P0-P3 C57BL/6 mouse pups
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
LPS
-
IFN-γ
-
1-MT
Procedure:
-
Microglia Isolation:
-
Isolate brains from P0-P3 pups and remove meninges.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the mixed glial cells in DMEM/F-12 with 10% FBS and penicillin-streptomycin.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by gentle shaking of the flasks and collect the floating cells.
-
-
Microglia Culture and Treatment:
-
Plate the isolated microglia in appropriate culture plates.
-
To induce an inflammatory response, treat the cells with LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 10 ng/mL).
-
Concurrently, treat the cells with 1-MT at various concentrations (e.g., 10-100 µM) or vehicle.
-
Incubate for a desired period (e.g., 24 hours).
-
-
Analysis:
-
Gene Expression: Harvest cells for RNA extraction and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and IDO1.
-
Protein Analysis: Collect cell culture supernatants to measure cytokine levels by ELISA.
-
IDO1 Activity: Measure the concentrations of tryptophan and kynurenine in the culture medium using HPLC to determine the kynurenine/tryptophan ratio as an indicator of IDO1 activity.
-
Protocol 3: Measurement of Kynurenine and Tryptophan by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous measurement of kynurenine and tryptophan.
Materials:
-
Brain homogenates or cell culture supernatants
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 15 mM sodium acetate buffer with acetonitrile)
-
Kynurenine and Tryptophan standards
Procedure:
-
Sample Preparation:
-
For brain tissue, homogenize in a suitable buffer and deproteinize with TCA.
-
For cell culture medium, deproteinize with TCA.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use an isocratic or gradient elution with the mobile phase to separate kynurenine and tryptophan.
-
Detect tryptophan by fluorescence (e.g., excitation at 285 nm, emission at 365 nm) and kynurenine by UV absorbance (e.g., 360 nm).
-
-
Quantification:
-
Generate standard curves for both kynurenine and tryptophan using known concentrations of the standards.
-
Calculate the concentrations of kynurenine and tryptophan in the samples based on the standard curves.
-
Determine the kynurenine/tryptophan ratio.
-
References
- 1. Characterizing the distributions of IDO-1 expressing macrophages/microglia in human and murine brains and evaluating the immunological and physiological roles of IDO-1 in RAW264.7/BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO Activation Affects BDNF/TrkB Signaling Pathway, Oxidative Stress, and Mitochondrial Enzymatic Activities in Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-HT7 Receptor Trafficking on In Vivo and In Vitro Model of Lipopolysaccharide (LPS)-Induced Inflammatory Cell Injury in Rats and LPS-Treated A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Indoleamine 2,3-Dioxygenase and Quinolinic Acid Expression in Microglia and Müller Cells of Diabetic Human and Rodent Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Polysaccharides Prevent Lipopolysaccharide-Induced Intestinal Inflammation via Immunomodulation, Antioxidant Activity, and Microbiota Regulation [mdpi.com]
- 6. IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spatio-temporal differences in the profile of murine brain expression of proinflammatory cytokines and indoleamine 2,3-dioxygenase in response to peripheral lipopolysaccharide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phytochemicals as modulators of dendritic cell functions: implications for tolerogenic cell-based therapy [frontiersin.org]
Troubleshooting & Optimization
Optimizing Ido-IN-5 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ido-IN-5 for in vitro assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and a summary of quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, increased IDO1 activity in tumor cells or surrounding immune cells leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This microenvironment suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby allowing cancer cells to evade the immune system. This compound blocks this activity, leading to a restoration of T-cell function and enhanced anti-tumor immunity.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and specific assay conditions. However, a general starting point for its half-maximal inhibitory concentration (IC50) is in the range of 1-10 µM in biochemical assays. For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).[1][2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I measure the activity of IDO1 in my in vitro assay?
The most common method to measure IDO1 activity is to quantify the production of kynurenine, a downstream metabolite of tryptophan degradation. This can be achieved through several methods, including:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying kynurenine in cell culture supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available kits provide a high-throughput method for kynurenine detection.
-
Colorimetric Assays: Some methods utilize a chemical reaction that produces a colored product in the presence of kynurenine, which can be measured using a spectrophotometer.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific IC50 values can be cell-line dependent and should be determined empirically for your experimental system.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 1-10 µM | Recombinant human IDO1 (biochemical assay) | N/A |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., HPLC or ELISA kit)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and let them adhere overnight.
-
IDO1 Induction: The following day, treat the cells with an optimal concentration of IFN-γ (previously determined for your cell line, typically 25-100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from your DMSO stock. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (cells treated with IFN-γ but no inhibitor).
-
Remove the IFN-γ containing medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a period sufficient for kynurenine to accumulate in the supernatant (typically 24-72 hours).
-
Kynurenine Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the kynurenine concentration using your chosen method (HPLC or ELISA).
-
-
Cell Viability Assay: After collecting the supernatant, perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of this compound at the tested concentrations.
-
Data Analysis:
-
Normalize the kynurenine levels in the this compound-treated wells to the positive control (IFN-γ treated, no inhibitor).
-
Plot the percentage of inhibition of kynurenine production against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in cell culture medium | - Compound precipitating out of solution upon dilution from DMSO stock. - Final DMSO concentration is too low to maintain solubility. | - Prepare the final dilutions in pre-warmed cell culture medium and vortex gently. - Ensure the final DMSO concentration is as high as is tolerable for your cells (typically ≤ 0.5%).[1][2] - Visually inspect the wells for precipitate after adding the compound. |
| High background in kynurenine assay | - Contamination of cell culture. - Non-specific signal in the detection assay. | - Ensure aseptic cell culture techniques. - Run appropriate blanks and controls for your kynurenine detection method. |
| No or low IDO1 activity upon IFN-γ stimulation | - Cell line does not respond well to IFN-γ. - IFN-γ has lost its activity. - Insufficient incubation time for IDO1 induction. | - Use a cell line known to have robust IDO1 induction (e.g., HeLa, SKOV-3). - Test a fresh aliquot of IFN-γ. - Optimize the IFN-γ concentration and incubation time for your specific cell line. |
| High cytotoxicity observed at effective inhibitory concentrations | - this compound has off-target cytotoxic effects at higher concentrations. - The observed decrease in kynurenine is due to cell death, not specific IDO1 inhibition. | - Always perform a concurrent cell viability assay. - If significant cytotoxicity is observed at or near the IC50 for IDO1 inhibition, the compound may not be suitable for further development without modification. - Consider using a lower concentration range or a different IDO1 inhibitor.[4] |
| Inconsistent or variable results | - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in the 96-well plate. | - Use a hemocytometer or automated cell counter for accurate cell seeding. - Use calibrated pipettes and ensure proper mixing. - Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Ido-IN-5 stability issues in solution
Disclaimer: The following information is provided as a general guide for researchers working with small molecule inhibitors. "Ido-IN-5" is used as a representative example. The data presented is illustrative and not based on experimentally determined values for a specific compound named this compound. Researchers should always refer to the specific product datasheet and perform their own validation experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in solution.
Q1: My this compound solution is showing precipitation. What could be the cause?
A1: Precipitation of small molecule inhibitors like this compound can occur for several reasons:
-
Poor Aqueous Solubility: Many organic small molecules have limited solubility in aqueous buffers. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, the compound may crash out of solution.[1][2]
-
Solvent Choice: The choice of solvent for the initial stock solution is critical. While DMSO is commonly used, it is not universally suitable for all compounds.[1]
-
Concentration: The final concentration of the inhibitor in the aqueous solution may exceed its solubility limit.
-
pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3][4]
-
Temperature: Temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Improper Dilution Technique: Adding the stock solution too quickly or without adequate mixing can lead to localized high concentrations and precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions due to its high solubilizing capacity for organic molecules.[1] However, it is crucial to use a high-purity, anhydrous grade of DMSO, as moisture can accelerate the degradation of some compounds.[1][5] Always refer to the manufacturer's datasheet for the recommended solvent. If solubility in DMSO is limited, other organic solvents like ethanol or DMF may be considered.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Proper storage is essential to maintain the integrity of your inhibitor.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]
-
Temperature: Store the aliquots at -20°C or -80°C as recommended on the product datasheet.
-
Light Protection: Some compounds are light-sensitive. Store solutions in amber vials or protect them from light.
-
Moisture: Ensure vials are tightly sealed to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: If you are observing precipitation upon dilution into an aqueous buffer, consider the following strategies:
-
Lower the Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try making intermediate dilutions in DMSO first. Then, add the final diluted sample to your buffer with vigorous mixing.[1]
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small percentage of a co-solvent (like ethanol) or a non-ionic surfactant (like Tween-20 or Pluronic F-68) to the final buffer can help maintain solubility. However, ensure these additives are compatible with your experimental system.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3][4]
Q5: I suspect my this compound is degrading in solution. How can I assess its stability?
A5: Assessing the stability of your inhibitor is crucial for reliable experimental results. A common method is to incubate the inhibitor in your experimental buffer under the same conditions as your assay (e.g., temperature, light exposure) for various time points. The concentration of the intact inhibitor can then be measured at each time point using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A significant decrease in the concentration of the parent compound over time indicates degradation.
Troubleshooting Guide
This guide provides a structured approach to resolving common stability-related issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - Final concentration exceeds aqueous solubility.- Improper dilution technique.- pH of the buffer is not optimal for solubility.[3][4] | - Perform a solubility test to determine the maximum soluble concentration.- Make serial dilutions in the stock solvent (e.g., DMSO) before adding to the aqueous buffer.[1]- Add the stock solution to the buffer while vortexing.- Test different buffer pH values if the compound is ionizable. |
| Low or inconsistent assay results | - Compound has degraded in the stock solution or working solution.- Inaccurate initial concentration of the stock solution.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions and aliquot for single use.- Perform a stability study in the experimental buffer using HPLC or LC-MS.[6][7]- Confirm the concentration of the stock solution spectrophotometrically if the compound has a chromophore.- Consider using low-adhesion microplates or glassware. |
| Visible changes in solution over time (e.g., color change, cloudiness) | - Chemical degradation of the compound.- Microbial contamination. | - Prepare fresh solutions before each experiment.- Store stock solutions properly at low temperatures and protected from light.- Use sterile buffers and aseptic techniques to prevent contamination. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol provides a general method for determining the solubility of a small molecule inhibitor in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or vortexer
-
Microcentrifuge
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level compatible with your intended assay (typically ≤ 0.5%).
-
Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle agitation to allow the solution to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS method.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the aqueous solubility under those conditions.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer
-
Incubator or water bath set to the experimental temperature
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in separate tubes, one for each time point.
-
Immediately after preparation (t=0), take one aliquot and analyze the concentration of this compound using HPLC or LC-MS. This will serve as your baseline.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator and analyze the concentration of this compound.
-
Plot the percentage of the remaining this compound (relative to the t=0 concentration) versus time. A significant decrease in the percentage indicates instability.
Quantitative Data (Illustrative Examples)
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 - 20 |
| Methanol | 5 - 10 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.05 |
Table 2: Illustrative Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 85 |
| 24 | 60 |
Visualizations
Caption: IDO1 Signaling Pathway Activation.
Caption: Experimental Workflow for Stability Assessment.
Caption: Factors Influencing Inhibitor Stability.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Ido-IN-5 Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-5, in animal studies.
FAQs: Understanding this compound and its Bioavailability Challenges
Q1: What is this compound and what are its key properties?
A1: this compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[1] Its physicochemical properties are summarized in the table below. The high estimated LogP suggests that this compound is a lipophilic compound, which often correlates with poor aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁FN₂O₂ | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| CAS Number | 1402837-79-9 | [1] |
| In Vitro Potency (IC₅₀) | 1-10 µM | [1] |
| SMILES | O--INVALID-LINK--CC[C@]1([H])--INVALID-LINK--C[C@H]2N3C(C4=C2C(F)=CC=C4)=CN=C3 | [1] |
| Estimated LogP | 3.2 (Calculated) | Calculated using cheminformatics toolkit |
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: While experimental data for the aqueous solubility and intestinal permeability of this compound are not publicly available, its high lipophilicity (estimated LogP > 3) suggests it is likely a BCS Class II or Class IV compound.
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class IV: Low Solubility, Low Permeability
The BCS classification is crucial because it helps identify the primary barrier to oral absorption. For BCS Class II compounds, enhancing the dissolution rate and/or solubility in the gastrointestinal tract is the main goal. For Class IV compounds, both solubility and permeability must be addressed.
Q3: What are the common challenges encountered when administering poorly soluble compounds like this compound to animals?
A3: Researchers often face the following issues:
-
Low and variable oral bioavailability: This leads to inconsistent drug exposure and difficulty in establishing clear dose-response relationships.
-
Precipitation of the compound: The drug may precipitate in the gastrointestinal tract upon dilution with aqueous fluids, reducing the amount available for absorption.
-
Food effects: The presence or absence of food can significantly alter the absorption of lipophilic drugs.
-
Difficulty in preparing suitable formulations: Achieving a stable and homogenous formulation at the desired concentration can be challenging.
Troubleshooting Guide: Strategies to Enhance this compound Bioavailability
This guide provides potential formulation strategies to overcome the bioavailability challenges of this compound. The selection of the most appropriate approach will depend on the specific experimental conditions and available resources.
Formulation Approaches for BCS Class II/IV Compounds
The following table summarizes various formulation strategies applicable to poorly soluble compounds like this compound.
| Strategy | Principle | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, increasing the surface area for absorption. | Can significantly enhance bioavailability for lipophilic drugs. May mitigate food effects. Protects the drug from degradation. | Formulation development can be complex. Potential for gastrointestinal side effects at high surfactant concentrations. |
| Amorphous Solid Dispersions (ASDs) | This compound is molecularly dispersed in a hydrophilic polymer matrix. This prevents crystallization and maintains the drug in a higher energy, more soluble amorphous state. | Can lead to a significant increase in aqueous solubility and dissolution rate. Established manufacturing techniques like spray drying and hot-melt extrusion are available. | The amorphous form can be physically unstable and may recrystallize over time. Requires careful selection of polymers and drug loading. |
| Particle Size Reduction (Micronization/Nanonization) | The surface area of the drug particles is increased by reducing their size to the micrometer or nanometer range. This enhances the dissolution rate according to the Noyes-Whitney equation. | A relatively simple and straightforward approach. Can be effective for dissolution rate-limited drugs (DCS Class IIa). | May not be sufficient for compounds with very low intrinsic solubility (DCS Class IIb). Nanonization can be a more complex and costly process. |
| Co-solvents and Surfactants | The use of water-miscible organic solvents (co-solvents) or surface-active agents (surfactants) to increase the solubility of this compound in the dosing vehicle. | Simple to prepare for preclinical studies. | Risk of drug precipitation upon dilution in the gastrointestinal tract. Potential for toxicity with some co-solvents and surfactants. |
| Prodrug Approach | The chemical structure of this compound is temporarily modified to create a more soluble or permeable analog (prodrug) that is converted back to the active drug in the body. | Can overcome fundamental solubility or permeability limitations. | Requires significant medicinal chemistry effort. The conversion to the active drug must be efficient and occur at the desired site. |
Experimental Protocols
Protocol 1: Preparation of a Simple Co-solvent/Surfactant Vehicle for Oral Gavage in Mice
-
Objective: To prepare a clear, homogenous solution or a fine suspension of this compound for oral administration.
-
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile water for injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add PEG 400 and vortex until the compound is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Add Tween® 80 and vortex to mix.
-
Add sterile water dropwise while vortexing to reach the final desired concentration.
-
Visually inspect the formulation for clarity and homogeneity. If precipitation occurs, adjust the ratio of the components. A common starting point for a vehicle composition is 10% PEG 400, 5% Tween® 80 in water.
-
Protocol 2: Pharmacokinetic Study Design in Mice to Evaluate Different Formulations
-
Objective: To compare the oral bioavailability of this compound from different formulations.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose).
-
Group 2: this compound in a co-solvent/surfactant vehicle (from Protocol 1).
-
Group 3: this compound in a lipid-based formulation (e.g., a self-emulsifying drug delivery system - SEDDS).
-
Group 4: Intravenous (IV) administration of this compound in a suitable vehicle to determine absolute bioavailability.
-
-
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the respective formulations orally by gavage at a consistent dose volume. For the IV group, administer via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) via retro-orbital or submandibular bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the oral bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizing Experimental Workflows and Concepts
General Workflow for Improving Bioavailability
Caption: A stepwise workflow for identifying and addressing poor bioavailability of a drug candidate.
Decision Tree for Formulation Strategy Selection
Caption: A decision tree to guide the selection of an appropriate formulation strategy for this compound.
References
Technical Support Center: Ido-IN-5 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ido-IN-5, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid tryptophan.[1][2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a depletion of kynurenine and its downstream metabolites and an increase in local tryptophan concentrations. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, where it contributes to immune suppression by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[3] These events can lead to the arrest of T-cell proliferation and induction of T-cell apoptosis, thereby allowing tumor cells to evade the immune system.[3] this compound, by inhibiting IDO1, is designed to reverse this immunosuppressive effect and enhance anti-tumor immunity.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary cellular effect of this compound is the restoration of T-cell proliferation and function in the presence of IDO1-expressing cells.[3] In co-culture systems of immune cells and tumor cells, treatment with this compound is expected to increase T-cell viability and cytokine production. In some cancer cell lines, inhibition of IDO1 has been shown to have direct cytotoxic or anti-proliferative effects, although this is not a universal finding and is cell-type dependent.[4] It is also important to consider that the effects of IDO1 inhibition can be complex and context-dependent. For instance, in certain neurological conditions, increased IDO expression is associated with cell death, suggesting that its inhibition could be neuroprotective.[5][6]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cell-based assays that model the tumor microenvironment, particularly those involving co-cultures of IDO1-expressing cancer cells and T-cells. The efficacy of this compound as a single agent on cancer cell viability is dependent on the intrinsic reliance of the cancer cells on the kynurenine pathway. Cancer cell lines known to express high levels of IDO1, either constitutively or upon stimulation with interferon-gamma (IFN-γ), are appropriate models to study the direct effects of this compound.
Troubleshooting Guide
Problem 1: High background or false positives in MTT/XTT assays.
-
Possible Cause: this compound may be directly reducing the tetrazolium salt (MTT or XTT) to formazan, independent of cellular metabolic activity. Some chemical compounds with reducing properties can interfere with these assays.[7]
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to culture medium without cells and perform the MTT/XTT assay. A color change in this control indicates direct reduction of the tetrazolium salt by the compound.
-
Switch to a different viability assay: If interference is confirmed, use a viability assay with a different detection principle, such as a resazurin-based assay (which measures general metabolic activity) or an ATP-based assay (which measures ATP levels as an indicator of viable cells).[7][8]
-
Problem 2: Inconsistent IC50 values for cytotoxicity across experiments.
-
Possible Cause 1: Variation in cell seeding density. The initial number of cells plated can significantly impact the apparent cytotoxicity of a compound.
-
Troubleshooting Step 1: Ensure consistent cell seeding density across all plates and experiments. Use a cell counter to accurately determine cell numbers before plating.
-
Possible Cause 2: Differences in cell passage number. Cells at high passage numbers can exhibit altered metabolic rates and drug sensitivities.[9]
-
Troubleshooting Step 2: Use cells within a defined, low passage number range for all experiments.
-
Possible Cause 3: Variability in compound stability. this compound may be unstable in culture medium over the course of the experiment.
-
Troubleshooting Step 3: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
Problem 3: No significant effect on cell viability in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Low or absent IDO1 expression. The cancer cell line may not express IDO1, or the expression level may be too low for its inhibition to have a direct cytotoxic effect.
-
Troubleshooting Step 1: Verify IDO1 expression in your cell line at both the mRNA and protein level (e.g., via qPCR and Western blot). Consider stimulating the cells with IFN-γ to induce IDO1 expression.
-
Possible Cause 2: The primary effect of this compound is on immune cells. The main therapeutic action of IDO1 inhibitors is to reverse immune suppression, which may not be observable in a monoculture of cancer cells.
-
Troubleshooting Step 2: Utilize a co-culture system with T-cells and IDO1-expressing cancer cells to assess the immune-modulatory effects of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical values for potent IDO1 inhibitors.
| Parameter | Value | Cell Line / Condition |
| IDO1 Enzymatic IC50 | 10 nM | Recombinant Human IDO1 |
| IDO1 Cellular IC50 | 50 nM | IFN-γ stimulated HeLa cells |
| Cytotoxicity (CC50) | > 10 µM | HeLa (unstimulated) |
| Cytotoxicity (CC50) | 5 µM | IFN-γ stimulated HeLa cells |
| T-cell Proliferation Rescue EC50 | 20 nM | Co-culture of K562 and T-cells |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: The IDO1 pathway and the mechanism of action of this compound.
Caption: A generalized workflow for performing cell viability assays.
Caption: A decision tree for troubleshooting inconsistent cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into IDO Biology in Bacterial and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. An adverse tumor-protective effect of IDO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of IDO on Neural Progenitor Cell Survival Under Oxygen Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of IDO on Neural Progenitor Cell Survival Under Oxygen Glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Understanding the Regulation of IDO1 Protein Levels by Novel Small Molecules
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the effects of a novel class of pseudo-natural product degraders, termed iDegs, on Indoleamine 2,3-dioxygenase 1 (IDO1) protein levels. The information is presented in a question-and-answer format to address specific experimental questions and potential troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of iDegs (e.g., iDeg-1) on IDO1 protein levels?
Contrary to expectations that a small molecule inhibitor might increase the target protein levels via stabilization, iDegs are designed to induce the degradation of the IDO1 protein.[1] These compounds, derived from (−)-myrtanol, function as monovalent degraders.[1] Therefore, treatment of cells with iDegs is expected to result in a decrease in total IDO1 protein levels over time. A reduction in IDO1 protein was detectable after 24 hours of treatment in IFN-γ-stimulated BxPC3 cells.[1]
Q2: How do iDegs lead to the degradation of the IDO1 protein?
iDegs utilize the cell's native protein disposal machinery, the Ubiquitin Proteasome System (UPS), to target IDO1 for degradation.[1] The mechanism involves the following key steps:
-
Direct Engagement: iDegs directly bind to the apo-form of the IDO1 protein, meaning the form that is not bound to its heme cofactor.[1][2] This binding occurs in the heme pocket.[1]
-
Enhanced Ubiquitination: This binding event induces structural changes in IDO1, making it a more favorable substrate for its native E3 ligase, CRL2KLHDC3 (Cullin-RING E3 ligase CRL2KLHDC3).[1]
-
Proteasomal Degradation: The CRL2KLHDC3 ligase then polyubiquitinates IDO1, primarily with K48-linked ubiquitin chains.[1] This polyubiquitin tag is a signal for the 26S proteasome, which recognizes, unfolds, and degrades the IDO1 protein.[1]
Essentially, iDegs "supercharge" the natural degradation pathway for IDO1.[1]
Troubleshooting Guide
Issue: I treated my cells with an IDO1-targeting compound and observed a decrease, not an increase, in IDO1 protein levels.
This is the expected outcome when using IDO1 degraders like iDegs. These compounds are functionally distinct from classical inhibitors that might stabilize the protein. The observed decrease is a direct consequence of their mechanism of action, which is to induce proteasomal degradation.[1]
Issue: The degradation of IDO1 in my experiment seems slow.
The kinetics of iDeg-induced degradation show that while ubiquitination occurs shortly after compound addition (detectable within hours), a significant reduction in total IDO1 protein levels may only be apparent after a longer period, such as 24 hours.[1] Ensure your experimental time points are set accordingly.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on iDeg-1, a representative compound of the iDeg class.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for iDeg-1
| Parameter | Value | Cell Line | Notes |
| ΔTm (Shift in Melting Temperature) | 3.5 ± 0.4 °C | Not specified | Indicates direct engagement of iDeg-1 with IDO1 in a cellular context.[1] |
Table 2: Ubiquitination Analysis of IDO1 after iDeg-1 Treatment
| Parameter | Fold Increase | Cell Line | Notes |
| Ubiquitin Levels on IP-IDO1 | 3.5-fold | Not specified | Confirms that iDeg-1 induces the ubiquitination of IDO1.[1] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of a compound with its protein target within a cell.
-
Methodology:
-
Treat intact cells with the compound (e.g., iDeg-1) or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble target protein (IDO1) remaining at each temperature using Western blotting or another protein quantification method.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and therefore, direct binding.[1]
-
2. Tandem Ubiquitin Binding Entity (TUBE) Pulldown Assay
-
Objective: To detect and quantify polyubiquitinated proteins from cell lysates.
-
Methodology:
-
Lyse cells treated with the compound, vehicle, and/or a proteasome inhibitor (e.g., carfilzomib).
-
Incubate the cell lysates with TUBE beads. TUBEs have a high affinity for polyubiquitin chains.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured polyubiquitinated proteins.
-
Analyze the eluate for the presence of the target protein (IDO1) by Western blotting. An increased signal in the compound-treated sample indicates induced ubiquitination.[1]
-
Visualizations
Caption: Signaling pathway of iDeg-induced IDO1 degradation.
Caption: General experimental workflow for assessing iDeg activity.
References
Validation & Comparative
A Comparative Guide to Ido-IN-5 and Epacadostat: Efficacy and Experimental Insights
For researchers and drug development professionals navigating the landscape of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a clear understanding of the comparative efficacy of available compounds is paramount. This guide provides a detailed, data-driven comparison of two prominent IDO1 inhibitors: Ido-IN-5 (also known as LY3381916) and Epacadostat (INCB024360).
At a Glance: Comparative Efficacy of IDO1 Inhibitors
The following tables summarize the key quantitative data on the enzymatic and cellular inhibition of IDO1, as well as in vivo efficacy, providing a direct comparison between this compound, its analogue Ido-IN-2 (NLG-919 analogue), and Epacadostat.
Table 1: In Vitro IDO1 Inhibition
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (LY3381916) | Cellular | Human IDO1 | 7 | [1][2] |
| Ido-IN-2 (NLG-919 Analogue) | Enzymatic | Human IDO1 | 44.56 ± 7.17 | [3] |
| Cellular (HeLa) | Human IDO1 | 83.37 ± 9.59 | [3] | |
| Epacadostat (INCB024360) | Enzymatic | Human IDO1 | 71.8 | [4] |
| Enzymatic | Human IDO1 | 35.23 ± 6.83 | [3] | |
| Cellular (HeLa) | Human IDO1 | ~10 | [4] | |
| Cellular (HeLa) | Human IDO1 | 12.22 ± 5.21 | [3] | |
| Cellular (SKOV-3) | Human IDO1 | ~15.3 | [5] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
| Compound | Animal Model | Tumor Model | Dose & Regimen | Tumor Growth Inhibition (%) | Reference |
| Ido-IN-2 (NLG-919 Analogue) | C57BL/6 Mice | B16-F10 Melanoma | 100 mg/kg, oral, twice daily | 46.0 | [6] |
| Epacadostat (INCB024360) | BALB/c Mice | CT26 Colon Carcinoma | 30 mg/kg, oral, twice daily | 56.0 (Tumor Growth Control) |
Table 3: In Vivo Pharmacodynamics - Kynurenine/Tryptophan Ratio Inhibition
| Compound | Animal Model | High Dose (1.0 mmol/kg) Plasma Kyn/Trp Inhibition (%) | High Dose (1.0 mmol/kg) Tumor Kyn/Trp Inhibition (%) | Reference |
| Ido-IN-2 (NLG-919 Analogue) | CT26-bearing mice | 74.7 | 73.8 | [3] |
| B16F10-bearing mice | 72.5 | 75.9 | [3] | |
| Epacadostat (INCB024360) | CT26-bearing mice | 87.6 | 88.7 | [3] |
| B16F10-bearing mice | 85.0 | 81.1 | [3] |
Understanding the Mechanism: The IDO1 Signaling Pathway
The enzyme IDO1 is a key regulator of immune responses. In the tumor microenvironment, its activity leads to the depletion of the essential amino acid tryptophan and the production of metabolites called kynurenines. This process suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade the immune system. IDO1 inhibitors block this enzymatic activity, thereby restoring anti-tumor immunity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and Epacadostat.
IDO1 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer (pH 6.5).
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
A reaction mixture containing buffer, ascorbic acid, methylene blue, and catalase is prepared.
-
The test compound (this compound or Epacadostat) at various concentrations is added to the wells.
-
Recombinant IDO1 enzyme is added and the plate is incubated.
-
The reaction is initiated by the addition of L-tryptophan.
-
The formation of N-formylkynurenine, the product of the IDO1-catalyzed reaction, is measured spectrophotometrically by the increase in absorbance at 321 nm over time.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, which is more physiologically relevant than a cell-free enzyme assay.
Protocol:
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 ovarian cancer cells, is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, cells are treated with interferon-gamma (IFN-γ) for approximately 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (this compound or Epacadostat).
-
After a further incubation period (typically 24-48 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. This is often done by adding a reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product, which can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm).
-
-
Data Analysis: The amount of kynurenine produced is a measure of IDO1 activity. The IC50 value is calculated as the concentration of the inhibitor that reduces kynurenine production by 50% compared to untreated (but IFN-γ stimulated) control cells.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of the IDO1 inhibitors in a living organism, typically mice bearing tumors.
Protocol:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used to allow for the assessment of immune-mediated anti-tumor effects.
-
Tumor Cell Implantation: Mice are subcutaneously injected with a syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma) that is known to establish tumors.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (this compound or Epacadostat) is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of two IDO1 inhibitors like this compound and Epacadostat, from initial in vitro screening to in vivo validation.
Conclusion
Both this compound (LY3381916) and Epacadostat are potent inhibitors of the IDO1 enzyme. Based on the available data, this compound demonstrates a lower cellular IC50, suggesting high potency at the cellular level. In a direct comparative study with an analogue of this compound (NLG-919), Epacadostat showed more potent inhibition of the kynurenine/tryptophan ratio in both plasma and tumor tissue in vivo. However, in vivo tumor growth inhibition data for this compound monotherapy is less readily available for a direct comparison of anti-tumor efficacy. The choice between these inhibitors for research and development may depend on the specific context, including the desired pharmacokinetic profile and the specific tumor model being investigated. The detailed experimental protocols provided herein should facilitate further comparative studies.
References
- 1. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 3. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
A detailed comparison of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Ido-IN-5 (also known as LY3381916) and Navoximod (GDC-0919), reveals distinct mechanisms of action and a growing body of preclinical evidence supporting their potential in cancer immunotherapy. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.
At a Glance: Key Preclinical Data
| Parameter | This compound (LY3381916) | Navoximod (GDC-0919) |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Mechanism of Action | Binds to the apo-form of IDO1, preventing heme binding and enzyme maturation.[1][2] | Potent inhibitor of the IDO1 pathway.[3][4] |
| Potency (In Vitro) | High selectivity for inhibiting cell-based IDO1 activity.[1] | Ki: 7 nM EC50 (enzymatic assay): 75 nM EC50 (cellular activity): 70 nM ED50 (human MLR): 80 nM ED50 (mouse DC-T cell assay): 120 nM[3][4][5] |
| In Vivo Efficacy | Enhances the anti-tumor activity of anti-PD-L1 antibodies.[1] | Reduces plasma and tissue kynurenine by ~50% with a single oral dose. Markedly enhances anti-tumor responses to vaccination in B16F10 melanoma models.[4] |
| Pharmacokinetics | Significant central nervous system penetration. Preclinical modeling supports once-daily dosing.[1][2] | Orally bioavailable (F>70%). Rapidly absorbed (Tmax ~1 h) with a half-life of ~11 h, supporting twice-daily dosing.[6] |
| Clinical Development | Has entered Phase I clinical trials.[1][7] | Has been evaluated in Phase I clinical trials as a single agent and in combination with other therapies.[3][5][8] |
Delving into the Mechanisms: A Tale of Two Inhibitors
While both this compound and Navoximod target the IDO1 enzyme, a critical regulator of immune tolerance in the tumor microenvironment, they do so through distinct molecular interactions.
This compound (LY3381916): Targeting the Unformed Enzyme
This compound exhibits a unique mechanism by binding to the apo-form of IDO1, which is the enzyme precursor lacking its essential heme cofactor.[1][2] This interaction effectively sequesters the apo-enzyme, preventing its maturation into the active, heme-bound form. X-ray crystallography has confirmed that this compound occupies the heme-binding pocket of apo-IDO1.[1] This mode of inhibition is dependent on the natural turnover of the mature IDO1 enzyme.
Navoximod (GDC-0919): Direct Inhibition of the Active Enzyme
In contrast, Navoximod acts as a potent, direct inhibitor of the active, heme-bound IDO1 enzyme.[3][4] This inhibition prevents the catalytic conversion of tryptophan to kynurenine, a key step in the immunosuppressive pathway mediated by IDO1. The downstream effects of this inhibition include the restoration of T cell proliferation and function.
Experimental Protocols: A Look Under the Hood
The following provides an overview of the types of experimental protocols used in the preclinical evaluation of these IDO1 inhibitors.
In Vitro Assays
1. IDO1 Enzymatic and Cellular Assays (Navoximod):
-
Objective: To determine the direct inhibitory activity of Navoximod on the IDO1 enzyme and in a cellular context.
-
Protocol Outline:
-
Cell Culture: HeLa cells are seeded in 96-well plates and cultured overnight.
-
IDO1 Induction: Recombinant human interferon-gamma (IFN-γ) is added to the cells to induce the expression of IDO1.
-
Inhibitor Treatment: Various concentrations of Navoximod are added to the wells.
-
Incubation: The cells are incubated for 48 hours.
-
Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine (the product of IDO1 activity) is measured. This typically involves a chemical conversion of N-formylkynurenine to kynurenine followed by a colorimetric assay using Ehrlich's reagent, with absorbance read at 490 nm.[3][9]
-
2. Mixed Lymphocyte Reaction (MLR) Assay (Navoximod):
-
Objective: To assess the ability of Navoximod to restore T cell proliferation in the presence of IDO-expressing cells.
-
Protocol Outline:
-
Cell Co-culture: IDO-expressing human monocyte-derived dendritic cells (DCs) are co-cultured with allogeneic T cells.
-
Inhibitor Treatment: Different concentrations of Navoximod are added to the co-culture.
-
Proliferation Assessment: T cell proliferation is measured, often using assays that detect the incorporation of labeled nucleotides (e.g., 3H-thymidine or BrdU) into newly synthesized DNA.[3]
-
In Vivo Experiments
1. Murine Tumor Models (Navoximod):
-
Objective: To evaluate the anti-tumor efficacy of Navoximod, alone or in combination with other therapies.
-
Protocol Outline:
-
Tumor Implantation: Mice (e.g., C57BL/6) are implanted with tumor cells (e.g., B16F10 melanoma or MOC-1 oral cancer cells).[4][10]
-
Treatment Administration: Navoximod is administered to the mice, typically orally.[4] It can be given as a single agent or in combination with other treatments like cancer vaccines or checkpoint inhibitors (e.g., anti-PD-1).
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals.
-
Pharmacodynamic Analysis: Plasma and tissue samples can be collected to measure kynurenine and tryptophan levels to assess target engagement.
-
Immunophenotyping: Tumors and lymphoid organs can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.[10]
-
Concluding Remarks
Both this compound (LY3381916) and Navoximod have demonstrated compelling preclinical activity as IDO1 inhibitors. This compound's unique mechanism of targeting the apo-enzyme presents a novel approach to inhibiting this crucial immunosuppressive pathway. Navoximod, with a more extensive body of publicly available preclinical data, has shown potent enzymatic and cellular inhibition, leading to significant anti-tumor effects in vivo, particularly in combination settings.
The choice between these or other IDO1 inhibitors for further research and development will likely depend on a variety of factors, including specific tumor types, potential combination partners, and the desired pharmacokinetic profile. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers navigating the promising landscape of IDO1 inhibition in cancer immunotherapy.
References
- 1. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I Study of an IDO-1 Inhibitor (LY3381916) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Ido-IN-5 and Other IDO1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein that fosters an immunosuppressive tumor microenvironment by catabolizing the essential amino acid tryptophan into kynurenine.[1] This metabolic activity suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby enabling tumor cells to evade immune destruction.[1] Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus in cancer immunotherapy.
This guide provides a comparative overview of the preclinical activity of Ido-IN-5 alongside other notable IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and PF-06840003. Due to the limited publicly available data for a compound specifically named "this compound," this guide will use the chemical structure of a related compound, Ido-IN-1, as a representative placeholder for comparative purposes. It is important to note that no preclinical activity data for this compound or Ido-IN-1 has been identified in the public domain.
In Vitro Potency and Selectivity
The initial evaluation of IDO1 inhibitors typically involves determining their potency in enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Citation(s) |
| This compound (represented by Ido-IN-1 structure) | IDO1 | - | No data available | No data available | - |
| Epacadostat (INCB024360) | Human IDO1 | Enzymatic | 71.8 | >1000-fold vs. IDO2/TDO | [2] |
| Human IDO1 | Cell-based (HEK293) | ~10 | [2] | ||
| Mouse IDO1 | Cell-based (HEK293/MSR) | 52.4 | [2] | ||
| Linrodostat (BMS-986205) | Human IDO1 | Cell-based (HEK293) | 1.1 | Selective vs. IDO2/TDO | [3] |
| Human IDO1 | Cell-based (HeLa) | 1.7 | [3] | ||
| Human Tumor Cells (SKOV3) | Cell-based | 3.4 | [3] | ||
| PF-06840003 | IDO1 | - | Potent inhibitor | Highly selective | [4][5] |
Preclinical In Vivo Efficacy
The anti-tumor activity of IDO1 inhibitors is frequently assessed in syngeneic mouse tumor models, both as monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors targeting PD-1/PD-L1.
| Compound | Cancer Model | Dosing | Key Findings | Citation(s) |
| This compound | - | - | No data available | - |
| Epacadostat | CT26 Colon Carcinoma (mouse) | 100 mg/kg, oral, twice daily | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [2] |
| B16 Melanoma (mouse) | Not specified | Enhanced anti-tumor efficacy in combination with anti-PD-1. | [6][7] | |
| Linrodostat (BMS-986205) | Human Tumor Xenografts | Not specified | Reduced kynurenine levels. | [8] |
| PF-06840003 | Multiple Syngeneic Models (mouse) | Not specified | Reduced intratumoral kynurenine by >80%; inhibited tumor growth in combination with immune checkpoint inhibitors. | [4][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for IDO1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[10]
-
Enzyme and Inhibitor Incubation: Add purified recombinant human IDO1 enzyme to the reaction mixture. Then, add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-tryptophan (typically 400 µM).[10]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[10]
-
Reaction Termination and Hydrolysis: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3%. Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[10]
-
Kynurenine Detection: Centrifuge the samples to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[10]
-
Data Analysis: Measure the absorbance at 480 nm. Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.
Cell-Based IDO1 Activity Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa cells) in a 96-well plate and allow them to adhere overnight.[11]
-
IDO1 Induction: Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ; e.g., 100 ng/mL) for 24-48 hours.[11]
-
Inhibitor Treatment: Add the test inhibitor (e.g., this compound) at various concentrations to the cell culture medium.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Precipitate proteins in the supernatant with TCA.[12] After centrifugation, mix the supernatant with Ehrlich's reagent and measure the absorbance at 492 nm.[12]
-
Data Analysis: Quantify the kynurenine concentration using a standard curve and calculate the IC50 of the inhibitor.
In Vivo Syngeneic Mouse Tumor Model
This model evaluates the anti-tumor efficacy of an IDO1 inhibitor in immunocompetent mice.
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[2]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups.
-
Treatment Administration: Administer the IDO1 inhibitor (e.g., this compound) via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. A vehicle control group and potentially a positive control group (e.g., an anti-PD-1 antibody) should be included.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, collect tumors, blood, and lymphoid tissues. Analyze kynurenine and tryptophan levels in plasma and tumor homogenates via LC-MS. Characterize immune cell populations within the tumor microenvironment using flow cytometry or immunohistochemistry.
-
Data Analysis: Compare tumor growth inhibition between treatment groups. Analyze changes in pharmacodynamic markers to confirm target engagement.
Conclusion
While the landscape of IDO1 inhibitors has been shaped by extensive preclinical and clinical research on compounds like Epacadostat, Linrodostat, and PF-06840003, the specific activity of this compound remains to be publicly disclosed. The provided data and protocols offer a framework for the evaluation and comparison of novel IDO1 inhibitors. As research in this area continues, a deeper understanding of the nuances of IDO1 inhibition and its role in overcoming tumor-induced immunosuppression will be critical for the successful development of new cancer immunotherapies.
References
- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The IDO1-Selective Inhibitor Ido-IN-5 Versus Dual IDO/TDO Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency and Selectivity
The enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO) have emerged as critical immune checkpoint regulators, playing a pivotal role in tumor immune evasion. Both enzymes catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. The depletion of tryptophan and the accumulation of its catabolite, kynurenine, create an immunosuppressive tumor microenvironment. Consequently, the development of inhibitors targeting these enzymes is a key focus in cancer immunotherapy. This guide provides a comparative overview of the IDO1-selective inhibitor, Ido-IN-5, and a class of emerging dual IDO/TDO inhibitors, supported by experimental data and detailed methodologies.
The Rationale for Dual Inhibition
While selective IDO1 inhibitors have shown promise, the expression of TDO in some tumors presents a potential resistance mechanism.[1] Cancer tissues can express IDO1, TDO, or both, and TDO has been shown to have immunomodulatory properties that promote tumor immune resistance and proliferation.[2] The failure of the selective IDO1 inhibitor Epacadostat in Phase 3 clinical trials has shifted attention towards a dual inhibition strategy to overcome the compensatory mechanism linked to TDO.[1] Dual inhibition of IDO1 and TDO is a promising therapeutic approach to more comprehensively block the kynurenine pathway and restore anti-tumor immunity.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and several dual IDO/TDO inhibitors. A lower IC50 value indicates greater potency. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Dual IDO/TDO Inhibitors
| Compound | Target(s) | IC50 (IDO1) | IC50 (TDO) | Selectivity | Source(s) |
| This compound | IDO1 | 59 nM | > 10 µM | >169-fold for IDO1 | [3] |
| AT-0174 | IDO1/TDO | 170 nM | 250 nM | Dual Inhibitor | [4][5] |
| M4112 | IDO1/TDO | Not explicitly stated in sources | Not explicitly stated in sources | Dual Inhibitor | [6][7][8] |
| CMG017 | IDO1/TDO | Not explicitly stated in sources | Not explicitly stated in sources | Dual Inhibitor | [9] |
Note: The IC50 values for M4112 and CMG017 were not explicitly available in the provided search results as precise numerical figures. These compounds are described as potent dual inhibitors.
Preclinical Efficacy: A Head-to-Head Look
A key study directly compared the in vivo efficacy of a selective IDO1 inhibitor with the dual IDO1/TDO2 inhibitor AT-0174 in a cisplatin-resistant (CR) non-small cell lung cancer (NSCLC) mouse model. The findings demonstrated that while selective IDO1 inhibition attenuated tumor growth, it led to a concomitant upregulation of the TDO2 enzyme.[5] The dual inhibitor, AT-0174, suppressed tumor growth to a greater degree than the selective IDO1 inhibitor alone.[5][10]
Table 2: Comparative In Vivo Efficacy in a Cisplatin-Resistant NSCLC Model
| Treatment Group | Primary Outcome | Key Findings | Source(s) |
| Selective IDO1 Inhibitor | Tumor Growth | Attenuated tumor growth | [5] |
| Dual IDO1/TDO2 Inhibitor (AT-0174) | Tumor Growth | Suppressed tumor growth to a greater degree than the selective IDO1 inhibitor | [5][10] |
| Selective IDO1 Inhibitor | TDO2 Expression | Upregulated TDO2 enzyme | [5] |
| Dual IDO1/TDO2 Inhibitor (AT-0174) | Immune Cell Infiltration | Enhanced intratumoral infiltration of CD8+ effector T cells | [9] |
These results suggest that in tumors where both IDO1 and TDO2 may be active, a dual inhibitor could offer a more robust and sustained anti-tumor response by preventing compensatory TDO2 activity.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to evaluate them.
Experimental Protocols
Biochemical IDO1/TDO Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified IDO1 and TDO enzymes.
Materials:
-
Purified recombinant human IDO1 and TDO enzymes.
-
L-Tryptophan (substrate).
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors and reagents: Ascorbic acid, methylene blue, catalase.
-
Test compounds (this compound, dual inhibitors) dissolved in DMSO.
-
30% (w/v) Trichloroacetic acid (TCA) to stop the reaction.
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 321 nm (for N-formylkynurenine) or a system for HPLC analysis.
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add the purified IDO1 or TDO enzyme to the mixture.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50-65°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11][12]
-
Centrifuge the plate to pellet precipitated protein.
-
Measure the amount of kynurenine produced by reading the absorbance of the supernatant at 321 nm or by HPLC.[11]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kynurenine Production Assay
Objective: To assess the ability of a test compound to inhibit IDO1 and/or TDO activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3) or engineered to express IDO1 or TDO.
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compounds.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression (typically for 24-48 hours).
-
Add serial dilutions of the test compound to the cells and incubate for a specified time.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins, followed by incubation and centrifugation as in the biochemical assay.
-
Mix the resulting supernatant with Ehrlich's reagent and measure the absorbance at 492 nm to quantify kynurenine.[13] Alternatively, use HPLC for quantification.
-
Calculate the percent inhibition and determine the IC50 value.
In Vivo Antitumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism with a competent immune system.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Murine tumor cell line engineered to express human IDO1 and/or TDO (e.g., B16F10 melanoma, GL261 glioma, or Lewis Lung Carcinoma).[5][14]
-
Test compounds formulated for oral or intraperitoneal administration.
-
Calipers for tumor measurement.
-
Equipment for blood and tissue collection and processing.
-
Flow cytometer for immune cell analysis.
-
HPLC or LC-MS/MS for measuring tryptophan and kynurenine levels in plasma and tumor tissue.
Procedure:
-
Implant the tumor cells subcutaneously or orthotopically into the syngeneic mice.
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, dual inhibitor).
-
Administer the compounds daily via the chosen route (e.g., oral gavage) at predetermined doses.[5]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the health and body weight of the mice.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Collect tumors, blood, and relevant tissues (e.g., spleen, lymph nodes).
-
Analyze plasma and tumor homogenates for tryptophan and kynurenine levels to assess pharmacodynamic effects.[15]
-
Analyze tumors and lymphoid organs for immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.
-
Compare tumor growth, survival rates, and pharmacodynamic markers between the treatment groups to determine efficacy.
Conclusion
The choice between a selective IDO1 inhibitor like this compound and a dual IDO/TDO inhibitor depends on the specific tumor biology and the expression profile of these two enzymes. While this compound offers high selectivity for IDO1, dual inhibitors present a rational strategy to overcome potential resistance mediated by TDO. Preclinical data, particularly in models with dual enzyme expression or where TDO upregulation is observed upon IDO1 inhibition, suggest a potential superiority for the dual inhibition approach.[5][10] Further head-to-head clinical studies are necessary to definitively establish the comparative efficacy of these two strategies in various cancer types. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of these promising immunotherapeutic agents.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asco.org [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of IDO1 Inhibitor IC50 Values: A Comparative Guide
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (also known as Ido-IN-5 or INCB024360), and other alternative IDO1 inhibitors. The data presented is collated from various independent sources to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of IDO1 Inhibitor Potency
The potency of IDO1 inhibitors is a critical parameter in their development as therapeutic agents. The following table summarizes the reported IC50 values for Epacadostat and two other notable IDO1 inhibitors, Linrodostat and Indoximod. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50% under specific experimental conditions.
| Inhibitor | Common Synonyms | Target | Assay Type | IC50 Value (nM) | Reference |
| Epacadostat | INCB024360, IDO-IN-1 | Human IDO1 | Enzymatic | 71.8 | [1][2] |
| Epacadostat | INCB024360, IDO-IN-1 | Human IDO1 | Cellular (HeLa) | ~10 | [1][3][4] |
| Epacadostat | INCB024360, IDO-IN-1 | Human IDO1 | Cellular (SKOV-3) | 15.3 | [5] |
| Epacadostat | INCB024360, IDO-IN-1 | Mouse IDO1 | Cellular (HEK293 trans.) | 52.4 ± 15.7 | [1][6] |
| Epacadostat | INCB024360, IDO-IN-1 | Mouse IDO1 | Cellular (P1.IDO1) | 54.46 ± 11.18 | [7] |
| Linrodostat | BMS-986205, ONO-7701 | Human IDO1 | Cellular (HEK293 trans.) | 1.1 | [8][9][10] |
| Linrodostat | BMS-986205, ONO-7701 | Human IDO1 | Enzymatic | 1.7 | [9][11] |
| Linrodostat | BMS-986205, ONO-7701 | Human IDO1 | Cellular (SKOV-3) | 9.5 | [5] |
| Indoximod | 1-Methyl-D-tryptophan, NLG-8189 | IDO Pathway | mTORC1 Activation | ~70 (rescues mTORC1 suppression) | [12][13] |
| Indoximod | 1-Methyl-D-tryptophan, NLG-8189 | IDO1 | Enzymatic (Ki) | 19,000 | [14][15] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the cell line used, the concentration of substrate (tryptophan), and the method of measuring enzyme activity.
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the canonical IDO1 signaling pathway and the points of intervention by inhibitors like Epacadostat and Linrodostat. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.
Caption: IDO1 enzyme inhibition restores tryptophan levels and prevents kynurenine accumulation, thereby promoting T-cell activation.
Experimental Protocol for Cellular IDO1 IC50 Determination
This section details a representative protocol for determining the IC50 value of an IDO1 inhibitor in a cell-based assay. This method relies on the measurement of kynurenine, the product of IDO1 enzymatic activity, in the supernatant of cultured cells.
Objective: To determine the concentration of an IDO1 inhibitor that causes a 50% reduction in kynurenine production in interferon-gamma (IFN-γ) stimulated cells.
Materials:
-
Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., SKOV-3, HeLa).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Recombinant human IFN-γ.
-
IDO1 inhibitor compound (e.g., Epacadostat).
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC).
-
Plate reader for absorbance measurement (if using a colorimetric assay).
Workflow Diagram:
Caption: A stepwise workflow for determining the IC50 of IDO1 inhibitors in a cellular assay.
Procedure:
-
Cell Seeding: Seed the chosen human cancer cell line into a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment.
-
Overnight Incubation: Allow the cells to adhere and recover by incubating them overnight at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing a predetermined optimal concentration of IFN-γ to induce IDO1 expression.
-
Inhibitor Treatment: Prepare a serial dilution of the IDO1 inhibitor in the cell culture medium. The final concentrations should span a range that is expected to encompass the IC50 value. Add the diluted inhibitor to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48 to 72 hours to allow for kynurenine production.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Kynurenine Measurement: Quantify the concentration of kynurenine in the supernatants. This can be achieved through various methods, including a colorimetric assay with Ehrlich's reagent or by High-Performance Liquid Chromatography (HPLC) for greater accuracy and sensitivity.
-
Data Analysis:
-
Normalize the kynurenine production in the inhibitor-treated wells to the vehicle-treated control wells (representing 100% IDO1 activity).
-
Plot the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
This guide provides a foundational understanding of the comparative potencies of several key IDO1 inhibitors and a standardized methodology for their independent verification. Researchers are encouraged to adapt the provided protocol to their specific experimental needs and to consult the primary literature for further details.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Linrodostat - MedChem Express [bioscience.co.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Ido-IN-5 (LY-3381916) and Linrodostat: Two Potent IDO1 Inhibitors in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido-IN-5 (identified as LY-3381916) and Linrodostat (BMS-986205). This analysis is based on available preclinical and clinical data to inform research and development decisions in the field of immuno-oncology.
The inhibition of the IDO1 enzyme has emerged as a promising strategy in cancer immunotherapy. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively suppress the anti-tumor immune response by inhibiting effector T cell function and promoting regulatory T cells (Tregs).[2] By blocking this immunosuppressive pathway, IDO1 inhibitors aim to restore and enhance the body's natural ability to fight cancer.
This guide focuses on a comparative analysis of two such inhibitors, this compound (LY-3381916) and Linrodostat. It is important to note that the designation "this compound" has been associated with more than one compound in commercial and patent literature. For the purpose of this guide, and to provide a comparison of two potent and clinically investigated inhibitors, "this compound" will refer to LY-3381916 , a potent and selective IDO1 inhibitor. Another compound, also sometimes referred to as this compound (NLG-1489), has a significantly higher IC50 value (1-10 μM) and limited publicly available data, making a direct comparison with the highly potent Linrodostat less informative.
Mechanism of Action and Biochemical Potency
Both this compound (LY-3381916) and Linrodostat are highly potent inhibitors of the IDO1 enzyme, yet they exhibit distinct mechanisms of action.
Linrodostat (BMS-986205) is a selective and irreversible inhibitor of IDO1.[3] It exerts its function by competing with the heme cofactor for binding to the apo-form of the enzyme. Once bound, it prevents the rebinding of heme, thus locking the enzyme in an inactive state.
This compound (LY-3381916) is a potent and selective inhibitor of IDO1 that binds to the apo-IDO1 enzyme, which lacks the heme group.[4] Its mechanism of action relies on the natural turnover of the mature, heme-bound IDO1 to exert its inhibitory effect.[5]
The following table summarizes the key quantitative data for both inhibitors.
| Parameter | This compound (LY-3381916) | Linrodostat (BMS-986205) |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Mechanism of Action | Binds to apo-IDO1 | Irreversible, competes with heme for binding to apo-IDO1 |
| IC50 (Cell-based) | Potent inhibitor (specific value not publicly available) | 1.1 nM (in IDO1-HEK293 cells)[3] |
| Selectivity | Selective for IDO1 | Selective for IDO1 over IDO2 and TDO |
Preclinical and Clinical Landscape
Both inhibitors have undergone preclinical and clinical evaluation, demonstrating their potential in oncology.
This compound (LY-3381916) has shown the ability to enhance the activity of anti-PD-L1 antibodies in preclinical tumor models, which was associated with an increased T cell response.[5] It is also noted for its significant penetration of the central nervous system.[5] A Phase 1 clinical trial (NCT03343613) has been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics, both as a monotherapy and in combination with an anti-PD-L1 antibody in patients with advanced solid tumors.[2][6]
Linrodostat (BMS-986205) has been investigated in various clinical trials, often in combination with other immunotherapies like nivolumab.[7] Clinical data has shown that Linrodostat is well-tolerated and demonstrates potent pharmacodynamic activity in advanced cancers.[3]
Signaling Pathway and Experimental Workflow
The inhibition of IDO1 by compounds like this compound and Linrodostat has a direct impact on the tumor microenvironment's immune status. The following diagram illustrates the IDO1 signaling pathway and the point of intervention for these inhibitors.
Caption: The IDO1 signaling pathway and the inhibitory action of this compound and Linrodostat.
To assess the potency of these inhibitors, a common experimental method is the cell-based IDO1 activity assay. The following workflow outlines the key steps in such an experiment.
Caption: A generalized workflow for determining the IC50 of an IDO1 inhibitor in a cell-based assay.
Detailed Experimental Protocols
Determination of IC50 for IDO1 Inhibitors (Cell-Based Assay)
This protocol is a generalized representation based on common methodologies for evaluating IDO1 inhibitors.
1. Cell Culture:
-
Human HeLa cells or HEK293 cells stably transfected to express human IDO1 are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing a range of concentrations of the test inhibitor (e.g., this compound or Linrodostat). A vehicle control (e.g., DMSO) is also included.
-
To induce IDO1 expression, cells are typically stimulated with interferon-gamma (IFN-γ).
-
The substrate, L-tryptophan, is added to the wells.
-
The plates are incubated for a specified period (e.g., 24-48 hours) to allow for the enzymatic conversion of tryptophan to kynurenine.
3. Kynurenine Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. A common method involves a colorimetric assay where kynurenine reacts with p-dimethylaminobenzaldehyde to produce a colored product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.
4. Data Analysis:
-
The percentage of IDO1 inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The data is then plotted as inhibitor concentration versus percentage inhibition.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
Both this compound (LY-3381916) and Linrodostat are potent and selective inhibitors of IDO1 that have shown promise in the field of cancer immunotherapy. Linrodostat stands out for its irreversible mechanism of action and well-documented low nanomolar potency. This compound (LY-3381916) offers a different approach by targeting the apo-enzyme and has demonstrated potential for combination therapies and CNS penetration. The choice between these or other IDO1 inhibitors for further research and development will depend on a variety of factors, including specific cancer indications, potential for combination therapies, and the desired pharmacokinetic and pharmacodynamic profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working to advance this important class of cancer therapeutics.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 6. A Phase I Study of an IDO-1 Inhibitor (LY3381916) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of IDO1 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-tumor efficacy and overcoming resistance. One such promising approach involves the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a comparative overview of the synergistic effects observed when combining IDO1 inhibitors with various chemotherapy agents, supported by preclinical experimental data. While specific data for a compound designated "Ido-IN-5" is not publicly available, this guide will utilize data from well-characterized IDO1 inhibitors such as Navoximod (GDC-0919) and Indoximod to illustrate the principles and potential of this therapeutic strategy.
Mechanism of Action: The Synergy of IDO1 Inhibition and Chemotherapy
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1][2] This has two major immunosuppressive effects:
-
Tryptophan starvation: T effector cells are highly sensitive to tryptophan levels, and their depletion leads to cell cycle arrest and anergy.[3]
-
Kynurenine accumulation: Kynurenine and its derivatives actively suppress T cell and Natural Killer (NK) cell function and promote the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2]
By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby restoring and enhancing the anti-tumor immune response.
Chemotherapy, in addition to its direct cytotoxic effects on cancer cells, can also induce immunogenic cell death (ICD).[4] This process releases tumor-associated antigens (TAAs) that can be recognized by the immune system. However, the effectiveness of this immune response is often blunted by the immunosuppressive tumor microenvironment.
The synergy between IDO1 inhibitors and chemotherapy arises from a complementary mechanism of action. Chemotherapy increases the visibility of tumor cells to the immune system through the release of TAAs, while IDO1 inhibitors dismantle the immunosuppressive shield, allowing for a robust and effective anti-tumor immune attack.[5][6]
Preclinical Data: Evidence of Synergy
Preclinical studies have consistently demonstrated the enhanced anti-tumor activity of combining IDO1 inhibitors with chemotherapy across various cancer models.
Table 1: In Vitro Synergy of IDO1 Inhibitors with Chemotherapy
| IDO1 Inhibitor | Chemotherapy Agent | Cancer Cell Line | Assay | Key Findings | Reference |
| Navoximod | Temozolomide + Radiation | Glioma | Survival Assay | Enhanced survival in mice treated with the combination compared to TMZ+RT alone. | [7] |
| Indoximod | Paclitaxel | Breast Cancer (MMTV-Neu mice) | Tumor Regression | Combination treatment caused 30% tumor regression, whereas single agents only retarded tumor growth. | [4] |
| Epacadostat | Doxorubicin | Melanoma | Anti-metastatic function | Co-delivery of Epacadostat with doxorubicin in a liposomal system increased the anti-metastatic function. | [8] |
Table 2: In Vivo Synergy of IDO1 Inhibitors with Chemotherapy
| IDO1 Inhibitor | Chemotherapy Agent | Animal Model | Tumor Type | Key Findings | Reference |
| Navoximod | Various | Mouse models | Solid tumors | Combination treatment leads to improved antitumor response. | [9] |
| Indoximod | Paclitaxel | MMTV-Neu mice | Breast Cancer | Synergistic effect on tumor regression, which was abrogated by CD4+ T cell depletion. | [4] |
| Indoximod | Docetaxel | Human patients | Advanced solid tumors | Phase I study showed an overall response rate of 18% with the combination being well-tolerated. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assessing the synergistic effects of IDO1 inhibitors and chemotherapy.
In Vitro Cell Viability and Synergy Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the IDO1 inhibitor, the chemotherapeutic agent, and the combination of both.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using methods such as the MTT assay, which measures metabolic activity.[11][12]
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Immunocompetent mouse models (e.g., syngeneic tumor models) are used to enable the study of immune responses.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, IDO1 inhibitor alone, chemotherapy alone, and the combination of the IDO1 inhibitor and chemotherapy.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry can be performed to analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells, Tregs).
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Sphingomyelin-derived epacadostat nanovesicle enhances IDO1 inhibition for improved melanoma combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling Ido-IN-5: A Comparative Analysis of a Novel IDO1 Inhibitor
For researchers and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a comparative analysis of Ido-IN-5, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against other known inhibitors in the field. The data presented is based on publicly available information and is intended to serve as a resource for replicating and expanding upon these findings.
Quantitative Comparison of IDO1 Inhibitors
The inhibitory activity of this compound and other select IDO1 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IDO1 | Enzymatic | 1,000 - 10,000[1] |
| Epacadostat | IDO1 | Cellular (HeLa) | ~15.3[2][3] |
| BMS-986205 | IDO1 | Cellular (HEK293-IDO1) | 1.1[4] |
Note: The IC50 value for this compound is reported as a range based on information from its disclosing patent WO2012142237A1. For precise comparative analysis, it is recommended to evaluate all compounds under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assays commonly used to evaluate IDO1 inhibitors.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding recombinant human IDO1.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add DMAB reagent and incubate at room temperature to allow color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa cells
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
L-Tryptophan
-
Test compounds (e.g., this compound) dissolved in DMSO
-
TCA
-
DMAB reagent
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add the test compound at various concentrations to the cells in fresh medium containing L-Tryptophan.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Determine the IC50 value as described in the enzymatic assay protocol.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism of action and its evaluation, the following diagrams are provided.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: A generalized workflow for an in vitro IDO1 inhibition assay.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ido-IN-5
Essential safety protocols and operational guidance for the handling and disposal of Ido-IN-5 are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following safety protocols is mandatory.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301 + P312, P330, P501[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273, P391[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P273, P391[1] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is required when handling this compound.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.[1]
-
Hand Protection: Chemical-resistant protective gloves must be worn.[1]
-
Body Protection: Impervious clothing, such as a lab coat, is required to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[1]
Operational Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
Handling this compound:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1]. Don all required personal protective equipment in the correct sequence: first the lab coat, then the respirator, followed by safety goggles, and finally gloves.
-
Weighing and Transfer: Handle this compound carefully to avoid dust and aerosol formation[1]. Use a chemical fume hood for weighing and transferring the compound.
-
Experimental Use: When using this compound in experiments, avoid contact with skin and eyes[1]. Do not eat, drink, or smoke in the handling area[1].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area[1]. Store away from direct sunlight and sources of ignition[1]. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, labeled, and sealed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant[1]. Follow all applicable federal, state, and local regulations for chemical waste disposal. Avoid releasing the substance into the environment[1].
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove any contact lenses. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Call for immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
